Methyl 4-methylpiperazine-2-carboxylate dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
methyl 4-methylpiperazine-2-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-9-4-3-8-6(5-9)7(10)11-2;;/h6,8H,3-5H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANVJGCPKRIDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C(=O)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1H and 13C NMR spectral assignments for methyl 4-methylpiperazine-2-carboxylate dihydrochloride
Comprehensive 1 H and 13 C NMR Spectral Assignments for Methyl 4-Methylpiperazine-2-Carboxylate Dihydrochloride
A Technical Guide for Structural Elucidation and Conformational Analysis
Executive Summary
Methyl 4-methylpiperazine-2-carboxylate dihydrochloride is a highly versatile heterocyclic scaffold, frequently utilized as a core building block in the development of peptidomimetics and targeted pharmaceutical agents, such as ALK5 (Transforming Growth Factor- β type I receptor) inhibitors[1]. For drug development professionals and synthetic chemists, the definitive structural characterization of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control checkpoint.
This whitepaper provides an in-depth, mechanistically grounded guide to the 1 H and 13 C NMR spectral assignments of this compound. By examining the causality between the molecule's conformational dynamics, its dihydrochloride salt state, and the resulting anisotropic effects, this guide establishes a self-validating framework for precise spectral interpretation.
Conformational Dynamics and Causality in Chemical Shifts
To accurately assign the NMR spectra of methyl 4-methylpiperazine-2-carboxylate dihydrochloride, one must first understand the physical state of the molecule in solution. The chemical shifts are governed by three primary structural factors:
-
The Chair Conformation and Steric Minimization: The piperazine ring predominantly adopts a stable chair conformation. The bulky methoxycarbonyl ( −COOCH3 ) group at the C2 position strongly prefers the equatorial orientation to minimize destabilizing 1,3-diaxial steric clashes with the axial protons at C4 and C6. Consequently, the C2 proton ( H2 ) is forced into an axial position . This axial orientation dictates its coupling constants via the Karplus relationship, resulting in a large trans-diaxial coupling ( J≈11−13 Hz) and a smaller equatorial-axial coupling ( J≈3−4 Hz) [2].
-
Diastereotopic Ring Protons: Because C2 is a chiral center, the two faces of the piperazine ring are chemically non-equivalent. The methylene protons at C3, C5, and C6 are diastereotopic. In a rigid chair conformation, equatorial protons typically resonate downfield (higher ppm) relative to their axial counterparts due to the magnetic anisotropy of the adjacent C-C bonds.
-
Protonation Effects (Dihydrochloride Salt): As a dihydrochloride salt, both the secondary amine (N1) and the tertiary amine (N4) are fully protonated ( NH2+ and NH+ ). The introduction of these positive charges exerts a profound electron-withdrawing inductive effect, significantly deshielding all adjacent α -carbons and protons, shifting them downfield compared to the free base form [3].
Standardized Experimental Protocol for NMR Acquisition
A robust NMR assignment requires a self-validating experimental protocol. The following methodology ensures high-resolution data acquisition tailored to the physicochemical properties of the dihydrochloride salt.
Sample Preparation
-
Solvent Selection: Due to the highly polar, ionic nature of the dihydrochloride salt, Deuterium Oxide ( D2O , 99.9% D) is the optimal solvent. DMSO- d6 can be used as an alternative, but D2O prevents the complex hydrogen-bonding networks that can broaden amine signals.
-
Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL of D2O to ensure a high signal-to-noise ratio for 13 C acquisition.
-
Internal Standard: Add a trace amount of 3-(Trimethylsilyl)propionic-2,2,3,3- d4 acid sodium salt (TSP) to set the reference peak at 0.00 ppm.
Acquisition Parameters (500 MHz Spectrometer)
-
1 H NMR: Number of scans (ns) = 16; Relaxation delay (d1) = 2.0 s; Pulse angle = 30°.
-
13 C NMR: Number of scans (ns) = 512 to 1024; Relaxation delay (d1) = 2.0 s; 1 H-decoupled (WALTZ-16 sequence) to collapse carbon signals into sharp singlets.
1 H NMR Spectral Analysis and Assignments
The 1 H NMR spectrum of this compound is characterized by distinct functional group singlets and a complex multiplet region corresponding to the diastereotopic piperazine ring protons.
Table 1: Quantitative 1 H NMR Data Summary (in D2O )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Rationale & Causality |
| H2 (C2) | 4.65 | dd | 1H | 11.5, 3.5 | Highly deshielded by the adjacent ester carbonyl and N1+ . The dd multiplicity confirms its axial position (large trans-diaxial J , small eq-ax J ). |
| O−CH3 | 3.90 | s | 3H | - | Sharp singlet characteristic of methoxy ester protons. |
| H3eq (C3) | 3.85 | br d | 1H | 13.0 | Equatorial proton; deshielded by proximity to N4+ and the ester group. |
| H6eq,H5eq | 3.65 - 3.80 | m | 2H | - | Equatorial protons generally resonate downfield of axial protons. Overlapping multiplets due to similar electronic environments near N1+ and N4+ . |
| H3ax (C3) | 3.60 | dd | 1H | 13.0, 11.5 | Axial proton; exhibits large geminal coupling with H3eq and large trans-diaxial coupling with H2 . |
| H6ax,H5ax | 3.30 - 3.55 | m | 2H | - | Axial protons; shielded relative to equatorial counterparts. |
| N4−CH3 | 3.05 | s | 3H | - | Deshielded by the protonated N4+ center. |
13 C NMR Spectral Analysis and Assignments
The 13 C NMR spectrum provides an unambiguous map of the carbon skeleton. The assignments are dictated by the inductive electron withdrawal from the ester and the protonated nitrogens.
Table 2: Quantitative 13 C NMR Data Summary (in D2O )
| Position | Chemical Shift ( δ , ppm) | Multiplicity (DEPT-135) | Assignment Rationale & Causality |
| C=O | 168.5 | C (q) | Ester carbonyl carbon; highly deshielded sp2 hybridized center. |
| C2 | 55.2 | CH (up) | Alpha to both the carbonyl and N1+ . The combined inductive pull makes this the most deshielded sp3 carbon in the ring. |
| O−CH3 | 54.0 | CH3 (up) | Typical shift for a methyl ester carbon. |
| C3 | 51.5 | CH2 (down) | Sandwiched between C2 and N4+ ; deshielded by the β -effect of the ester and α -effect of N4+ . |
| C5 | 49.8 | CH2 (down) | Alpha to N4+ and β to N1+ . |
| N4−CH3 | 43.5 | CH3 (up) | N-methyl carbon; deshielded by the positive charge on N4. |
| C6 | 41.2 | CH2 (down) | Alpha to N1+ . Furthest from the ester group, making it the most shielded ring carbon. |
Self-Validating 2D NMR Strategy
To elevate the assignment from theoretical deduction to empirical certainty, a self-validating 2D NMR workflow must be executed. 1D assignments serve as hypotheses; 2D correlations provide the proof.
-
COSY (Correlation Spectroscopy): Validates the spin system of the piperazine ring. The critical cross-peak between the H2 doublet of doublets (4.65 ppm) and the H3 protons (3.60, 3.85 ppm) confirms the connectivity of the C2-C3 bond.
-
HSQC (Heteronuclear Single Quantum Coherence): Resolves the overlapping proton multiplets in the 3.30–3.80 ppm range by correlating them to their distinct 13 C signals (C3 at 51.5 ppm, C5 at 49.8 ppm, C6 at 41.2 ppm), definitively separating the diastereotopic pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Provides long-range validation. The O−CH3 protons (3.90 ppm) will show a strong 3JCH correlation to the carbonyl carbon (168.5 ppm). The N4−CH3 protons (3.05 ppm) will show 3JCH correlations to C3 and C5, anchoring the assignment of the N4-adjacent carbons.
Figure 1: Systematic workflow for the definitive NMR assignment of piperazine derivatives.
Conclusion
The spectral assignment of methyl 4-methylpiperazine-2-carboxylate dihydrochloride requires a nuanced understanding of stereochemistry, conformational preferences, and the powerful deshielding effects of protonated amines. By utilizing high-resolution 1D techniques paired with a rigorous 2D NMR correlation strategy, researchers can establish a highly accurate, self-validating structural profile essential for downstream drug synthesis and development.
References
- Google Patents (AU2021307559A1 / US20240018122A1)
-
Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents Bioorganic Chemistry (Assiut University) URL:[Link]
Structural Elucidation of Methyl 4-methylpiperazine-2-carboxylate Dihydrochloride: A Methodological Guide
Executive Summary
Methyl 4-methylpiperazine-2-carboxylate dihydrochloride (CAS: 705966-34-3) is a highly versatile N-heterocyclic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including ALK5 kinase inhibitors[1][2]. Determining its precise three-dimensional architecture via X-ray diffraction is critical for confirming its stereochemistry, regioselective protonation, and salt stoichiometry. This whitepaper provides an in-depth, self-validating methodological guide for the crystallographic characterization of this specific compound, designed for drug development professionals and structural chemists.
Chemical Context & Structural Rationale
Piperazine derivatives are ubiquitous in drug discovery due to their favorable pharmacokinetic profiles. The addition of a methyl carboxylate group at the C2 position and a methyl group at the N4 position introduces significant steric and electronic asymmetry[3].
-
Conformational Dynamics: In the solid state, the piperazine ring overwhelmingly adopts a chair conformation to minimize torsional strain[4][5].
-
Substituent Effects: To avoid severe 1,3-diaxial interactions, both the bulky C2-methyl carboxylate and the N4-methyl groups will preferentially occupy equatorial positions within the crystal lattice.
-
Protonation State: As a dihydrochloride salt, both the secondary amine (N1) and the tertiary amine (N4) are protonated. This dicationic state fundamentally alters the crystal packing, driving the formation of a robust hydrogen-bonded lattice mediated by chloride anions[6].
Experimental Workflow: From Powder to Single Crystal
Growing diffraction-quality crystals of highly polar dihydrochloride salts requires precise control over supersaturation. Direct solvent evaporation often yields twinned or polycrystalline crusts. Therefore, an antisolvent vapor diffusion strategy is the gold standard.
Step-by-Step Crystallization Protocol
-
Dissolution: Dissolve 50 mg of high-purity methyl 4-methylpiperazine-2-carboxylate dihydrochloride powder in 1.5 mL of anhydrous methanol (MeOH) in a 4 mL inner glass vial. Causality: MeOH provides the high dielectric constant necessary to solvate the dicationic piperazinium and chloride ions.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (e.g., microscopic dust), which can cause premature, rapid precipitation.
-
Antisolvent Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether (Et₂O). Cap the outer vial tightly to create a sealed chamber.
-
Vapor Diffusion: Store the setup undisturbed at 4 °C for 3–7 days. Causality: The highly volatile Et₂O slowly diffuses into the MeOH solution, gradually lowering the solvent mixture's polarity. This controlled reduction in solubility promotes the slow growth of thermodynamically stable single crystals rather than kinetic precipitates.
-
Harvesting: Immerse the resulting crystals in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and atmospheric moisture absorption prior to mounting.
Antisolvent vapor diffusion workflow for growing high-quality dihydrochloride single crystals.
Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
-
Mounting: Mount a suitable crystal (approx. 0.2 × 0.1 × 0.1 mm) on a MiTeGen loop using the cryo-oil and transfer it immediately to the diffractometer's cold stream.
-
Data Acquisition: Collect data at 100 K using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å). Causality: Cryogenic temperatures are critical. They minimize atomic thermal vibrations (Debye-Waller factors), significantly enhancing the high-angle diffraction intensity and allowing for the accurate location of the crucial hydrogen atoms on N1 and N4.
-
Reduction & Refinement: Integrate the frames using software like APEX3 or CrysAlisPro. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Crystallographic Data & Refinement Parameters
While the exact unit cell parameters depend on the specific polymorphic form obtained during crystallization, Table 1 outlines the expected crystallographic parameters for this class of piperazine dihydrochloride derivatives based on homologous structures[4][6].
Table 1: Representative Crystallographic Parameters
| Parameter | Expected Value / Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ (if enantiopure) |
| Temperature | 100(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Z (Molecules/Unit Cell) | 4 |
| Conformation | Chair (Piperazine ring) |
| R₁ (Final R index, I > 2σ(I)) | < 0.050 |
| wR₂ (All data) | < 0.120 |
| Goodness-of-fit (GOF) on F² | ~ 1.05 |
Structural Features & The Hydrogen Bonding Network
The structural integrity of methyl 4-methylpiperazine-2-carboxylate dihydrochloride is governed by a delicate balance of steric preferences and electrostatic interactions.
The Self-Validating Hydrogen Bond System
In the crystal lattice, the two chloride anions act as multiple hydrogen-bond acceptors. The protonated N1 and N4 atoms serve as strong hydrogen-bond donors.
-
N-H···Cl Interactions: These strong electrostatic interactions (typically with N···Cl distances of 3.05–3.20 Å) form continuous 1D chains or 2D sheets[6].
-
C-H···O Interactions: The carbonyl oxygen of the methyl carboxylate group acts as a weaker acceptor for adjacent aliphatic C-H donors, further locking the conformation in place.
This network acts as a self-validating system during refinement: if the structural model shows unassigned residual electron density near the nitrogen atoms alongside appropriate N···Cl distances, it definitively confirms the double protonation state required by the dihydrochloride stoichiometry.
Logical relationship of the hydrogen bonding network stabilizing the crystal lattice.
Powder X-Ray Diffraction (PXRD): Validating Bulk Purity
A single crystal, while highly informative, only represents a microscopic fraction of the synthesized batch. To ensure scientific integrity and trustworthiness, the SCXRD data must validate the bulk material.
-
Simulation: Generate a simulated PXRD pattern from the refined SCXRD .cif file using structural visualization software (e.g., Mercury by CCDC).
-
Experimental Collection: Pack a representative sample of the bulk methyl 4-methylpiperazine-2-carboxylate dihydrochloride powder into a zero-background holder. Scan from 2θ = 5° to 40° using a Cu Kα powder diffractometer.
-
Validation: Overlay the simulated and experimental patterns. A 1:1 match in peak positions confirms phase purity and proves that the selected single crystal is truly representative of the bulk material, effectively ruling out polymorphism or the preferential crystallization of a minor impurity.
Conclusion
The crystallographic elucidation of methyl 4-methylpiperazine-2-carboxylate dihydrochloride relies on mastering the interplay between its highly polar dicationic nature and its steric conformational preferences. By utilizing controlled antisolvent vapor diffusion and cryogenic SCXRD, researchers can accurately map the chair conformation, equatorial substituent positioning, and the robust N-H···Cl hydrogen-bonded network. Coupling this with PXRD validation creates a rigorous, self-validating workflow essential for downstream pharmaceutical development and regulatory compliance.
References
- NextSDS / Molaid - Methyl 4-methylpiperazine-2-carboxylate dihydrochloride - CAS号 URL
- Google Patents - WO2022013311A1 - Pyrido oxazine derivatives as alk5 inhibitors URL
- National Institutes of Health (PMC) - Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)
- IUCr Journals - Redetermination of piperazine dihydrochloride monohydrate URL
- ACS Publications - Synthesis of Azabicyclic Isosteres of Piperazine 2S-Carboxylic Acid URL
Sources
- 1. Methyl 4-methylpiperazine-2-carboxylate dihydrochloride - CAS号 705966-34-3 - 摩熵化学 [molaid.com]
- 2. WO2022013311A1 - Pyrido oxazine derivatives as alk5 inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
A Technical Guide to the Exact Mass and Molecular Weight of Methyl 4-methylpiperazine-2-carboxylate Dihydrochloride
Abstract
This technical guide provides a detailed examination of Methyl 4-methylpiperazine-2-carboxylate dihydrochloride (CAS No: 705966-34-3), a key building block in modern drug discovery and chemical synthesis. We will elucidate the precise chemical identity of this compound, providing a clear, authoritative distinction between its molecular weight and exact mass. This document offers a foundational reference for researchers, scientists, and drug development professionals, detailing the theoretical basis for these values, their practical significance in a laboratory setting, and a validated protocol for their experimental verification using high-resolution mass spectrometry (HRMS).
Introduction
In the landscape of pharmaceutical development, the precise characterization of chemical intermediates is paramount. Methyl 4-methylpiperazine-2-carboxylate dihydrochloride is a heterocyclic compound frequently utilized in the synthesis of complex molecular architectures for targeted therapeutics. Its identity, purity, and quantity must be unequivocally established to ensure the reliability and reproducibility of synthetic protocols and the safety of final active pharmaceutical ingredients (APIs).
A common point of confusion in chemical characterization is the distinction between Molecular Weight and Exact Mass .
-
Molecular Weight (or average molecular mass) is the weighted average mass of a molecule's atoms based on the natural terrestrial abundance of their isotopes. It is a bulk property, indispensable for stoichiometric calculations in chemical reactions, such as preparing solutions of a specific molarity.
-
Exact Mass (or monoisotopic mass) is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each constituent element. This value is critical in high-resolution mass spectrometry, where it serves as a highly specific identifier for a molecule, enabling its unambiguous confirmation in complex mixtures.
This guide will dissect the structure of Methyl 4-methylpiperazine-2-carboxylate dihydrochloride to derive these two fundamental values, explain their distinct applications, and provide a robust methodology for their verification.
Part 1: Molecular Formula and Structure Elucidation
To determine the mass of a compound, we must first establish its precise atomic composition by deconstructing its IUPAC name.
-
Core Structure : The name indicates a piperazine ring, which is a six-membered heterocycle with two nitrogen atoms at positions 1 and 4.
-
Substituents :
-
A methyl group (-CH₃) is located on the nitrogen at position 4.
-
A methyl carboxylate group (-COOCH₃) is attached to the carbon at position 2.
-
-
Salt Form : The dihydrochloride suffix signifies that the molecule is associated with two equivalents of hydrochloric acid (HCl), which protonate the two basic nitrogen atoms of the piperazine ring.
From this analysis, the molecular formula of the neutral free base is C₇H₁₄N₂O₂ . The full formula for the dihydrochloride salt is C₇H₁₄N₂O₂ · 2HCl .
Caption: Structure of protonated Methyl 4-methylpiperazine-2-carboxylate with chloride counter-ions.
Part 2: Calculation and Significance of Molecular Weight
The molecular weight is calculated using the standard atomic weights of each element, which are weighted averages of their natural isotopes.
Rationale: This value is essential for gravimetric and volumetric measurements in the lab. When a scientist weighs out 231.12 mg of this compound, they are statistically certain to have 1.0 millimole of the substance, enabling precise control over reaction stoichiometry.
The calculation is based on the formula C₇H₁₆N₂O₂Cl₂ (representing the fully protonated molecule with chloride ions).
| Element | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 16 | 1.008 | 16.128 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Chlorine (Cl) | 2 | 35.453 | 70.906 |
| Total | Molecular Weight | 231.12 g/mol |
This calculated value is consistent with authoritative data for an isomer of this compound, methyl 2-methylpiperazine-2-carboxylate dihydrochloride, which shares the same molecular formula and thus the same molecular weight.[1]
Part 3: Calculation and Significance of Exact Mass
The exact mass is calculated using the mass of the most abundant isotope of each element. This provides a single, non-averaged mass value for a specific isotopic composition.
Rationale: High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places).[2] The measured exact mass of a compound's ion is a definitive physical constant that can be used to determine its elemental formula, providing irrefutable evidence of its identity.
The calculation is based on the formula of the neutral free base (C₇H₁₄N₂O₂) plus the mass of two protons (H⁺) , as this is the species typically observed in positive-ion mode mass spectrometry ([M+2H]²⁺) or the protonated molecular ion ([M+H]⁺). For clarity, we calculate the mass of the neutral molecule and the protonated ion observed by HRMS.
Monoisotopic Masses of Most Abundant Isotopes:
-
¹²C = 12.000000 Da
-
¹H = 1.007825 Da
-
¹⁴N = 14.003074 Da
-
¹⁶O = 15.994915 Da
-
³⁵Cl = 34.968853 Da
Calculation for the Neutral Free Base (C₇H₁₄N₂O₂):
-
(7 × 12.000000) + (14 × 1.007825) + (2 × 14.003074) + (2 × 15.994915) = 158.105528 Da
Calculation for the Dihydrochloride Formula Unit (C₇H₁₆N₂O₂³⁵Cl₂):
-
(7 × 12.000000) + (16 × 1.007825) + (2 × 14.003074) + (2 × 15.994915) + (2 × 34.968853) = 230.058883 Da
This exact mass matches the computed value for the isomeric compound found in the PubChem database, confirming our calculation.[1]
Part 4: Experimental Verification Protocol: LC-HRMS
To empirically validate the identity and purity of Methyl 4-methylpiperazine-2-carboxylate dihydrochloride, a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method is employed.
Objective: To separate the analyte from potential impurities and confirm its elemental composition by measuring its exact mass.
Caption: Standard workflow for the verification of a chemical standard using LC-HRMS.
Detailed Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 1.0 mg of Methyl 4-methylpiperazine-2-carboxylate dihydrochloride.
-
Dissolve the solid in 1.0 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and deionized water. Vortex to ensure complete dissolution.
-
Transfer the solution to an autosampler vial.
-
Causality: A polar solvent is chosen due to the salt nature of the compound, ensuring good solubility. Methanol/water is a common diluent compatible with reversed-phase chromatography.
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 50 mm length, 2.1 mm internal diameter, <2 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Causality: Reversed-phase chromatography is a robust method for separating polar to moderately non-polar small molecules. The acidic mobile phase (formic acid) ensures the analyte remains protonated and provides a source of protons for efficient electrospray ionization.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Scan Range: 50 - 500 m/z.
-
Resolution Setting: >60,000 FWHM (Full Width at Half Maximum).
-
Data Acquisition: Full scan mode.
-
Causality: ESI is a soft ionization technique ideal for polar, non-volatile molecules like this one. Positive mode is selected to detect the protonated molecular ion ([M+H]⁺). High resolution is critical to achieve the mass accuracy needed to confirm the elemental formula.[3]
-
-
Data Analysis & Validation:
-
The expected protonated molecular ion ([M+H]⁺) for the free base (C₇H₁₄N₂O₂) is at an m/z of 159.11280 .
-
Calculation: 158.105528 (Exact Mass of Base) + 1.007276 (Mass of Proton) = 159.11280.
-
Extract the ion chromatogram for m/z 159.1128. A sharp peak should be observed at the retention time of the analyte.
-
The measured mass in the resulting spectrum must be within a narrow tolerance (typically <5 ppm) of the calculated exact mass.
-
Self-Validation: The combination of a specific retention time from the LC and a highly accurate mass measurement from the HRMS provides an exceptionally high degree of confidence in the compound's identity.[4]
-
Summary of Physicochemical Properties
| Property | Value | Source |
| Chemical Name | Methyl 4-methylpiperazine-2-carboxylate dihydrochloride | IUPAC |
| CAS Number | 705966-34-3 | [5] |
| Molecular Formula | C₇H₁₄N₂O₂ · 2HCl | Derived |
| Molecular Weight | 231.12 g/mol | Calculated[1] |
| Exact Mass (Free Base) | 158.105528 Da | Calculated[6] |
| Exact Mass (as C₇H₁₆N₂O₂Cl₂) | 230.058883 Da | Calculated[1] |
| Observed Ion (HRMS, [M+H]⁺) | m/z 159.11280 | Calculated |
Conclusion
This guide has established the definitive molecular weight and exact mass of Methyl 4-methylpiperazine-2-carboxylate dihydrochloride. The molecular weight of 231.12 g/mol is the correct value for all stoichiometric and solution-based laboratory work. The exact mass of its protonated free base, observable by HRMS at m/z 159.11280 , serves as a precise digital signature for its unambiguous identification. Understanding the distinction and proper application of these values is fundamental to maintaining scientific integrity and achieving success in research and drug development.
References
-
NextSDS. (n.d.). methyl 4-methylpiperazine-2-carboxylate dihydrochloride — Chemical Substance Information. Retrieved from [Link]
-
Rocca, R., et al. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methylpiperazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-methylpiperazine-2-carboxylate dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Mann, M., & Kelleher, N. L. (2017). Resolution Ladder for High-Resolution Mass Spectrometry. Analytical Chemistry, 89(18), 9945–9952. Retrieved from [Link]
Sources
- 1. Methyl 2-methylpiperazine-2-carboxylate dihydrochloride | C7H16Cl2N2O2 | CID 165988706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. nextsds.com [nextsds.com]
- 6. Methyl 4-methylpiperazine-2-carboxylate | C7H14N2O2 | CID 12225060 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Methyl 4-Methylpiperazine-2-Carboxylate Dihydrochloride in Organic Solvents
Executive Summary
Methyl 4-methylpiperazine-2-carboxylate dihydrochloride is a highly polar, dicationic pharmaceutical intermediate. Understanding its solubility profile in organic solvents is paramount for process optimization, purification (crystallization), and formulation. Because it exists as a dihydrochloride salt, its solvation thermodynamics differ drastically from its free-base counterpart. This whitepaper provides a comprehensive technical analysis of its solubility behavior, the mechanistic causality behind solvent-solute interactions, and a self-validating experimental protocol for empirical quantification.
Chemical Profiling & Solvation Thermodynamics
To predict and manipulate the solubility of methyl 4-methylpiperazine-2-carboxylate dihydrochloride, one must first deconstruct its molecular architecture. The molecule features a piperazine ring with a methyl ester at the C2 position and a methyl group at the N4 position. Treatment with hydrochloric acid protonates both the secondary (N1) and tertiary (N4) amines, yielding a dicationic lattice stabilized by two chloride counterions.
The dissolution of this salt in any organic solvent is governed by a thermodynamic battle between the crystal lattice energy (which favors the solid state) and the solvation enthalpy (which favors dissolution). To achieve dissolution, a solvent must effectively solvate both the bulky organic dication and the small, charge-dense chloride anions[1].
Caption: Mechanistic causality of solvent interactions with the dihydrochloride salt.
Predictive Solubility Profile in Organic Solvents
Due to the highly specific nature of this compound, exact empirical solubility data is sparse in open literature. However, by leveraging the well-documented physicochemical behavior of structurally homologous piperazine hydrochlorides, we can construct a highly accurate predictive solubility profile[2][3].
| Solvent Class | Solvent | Dielectric Constant (ε) | Expected Solubility | Mechanistic Rationale |
| Polar Protic | Water | 80.1 | Freely Soluble (>100 mg/mL) | Exceptional ion-dipole interactions; fully overcomes crystal lattice energy. |
| Polar Protic | Methanol | 32.7 | Soluble (10-30 mg/mL) | Strong H-bond donor/acceptor capacity; effectively solvates chloride ions. |
| Polar Protic | Ethanol | 24.5 | Slightly Soluble (1-10 mg/mL) | Lower dielectric constant than methanol; reduced solvation of the dication. |
| Polar Aprotic | DMSO | 46.7 | Sparingly Soluble (<1 mg/mL) | High polarity but lacks H-bond donors to solvate the chloride counterions. |
| Polar Aprotic | Acetonitrile | 37.5 | Very Slightly Soluble | Insufficient solvation energy to break the strong ionic lattice. |
| Non-Polar | Dichloromethane | 8.9 | Practically Insoluble | Cannot disrupt the ionic interactions of the dihydrochloride salt. |
| Non-Polar | Hexane | 1.9 | Insoluble | Complete lack of polarity and H-bonding capability. |
The Causality of Solvent Selection
-
The Protic Advantage: Solvents like methanol and ethanol are uniquely capable of dissolving piperazine dihydrochlorides. The oxygen lone pairs solvate the organic dication, while the hydroxyl protons act as critical hydrogen-bond donors to solvate the chloride anions[3].
-
The Aprotic Limitation: Solvents like Dimethyl Sulfoxide (DMSO) possess high dielectric constants but are strictly hydrogen-bond acceptors. Without H-bond donors, the chloride anions remain poorly solvated, causing the lattice energy to dominate and drastically limiting solubility[1].
Experimental Methodology: Isothermal Shake-Flask Protocol
To empirically validate the solubility of pharmaceutical salts, the isothermal shake-flask method remains the industry gold standard[4]. As a Senior Application Scientist, I mandate that this protocol be executed as a self-validating system . Measuring the concentration of the supernatant is insufficient; one must simultaneously verify the integrity of the solid state to ensure no disproportionation (loss of HCl) or polymorphic transitions occurred during equilibration[1].
Step-by-Step Workflow
-
Preparation: Add an excess of methyl 4-methylpiperazine-2-carboxylate dihydrochloride (approx. 50-100 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.
-
Isothermal Equilibration: Place the vial in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours. Causality: Extended shaking ensures thermodynamic equilibrium is reached, bypassing transient kinetic supersaturation.
-
Phase Separation: Remove the vial and allow it to settle for 2 hours. Centrifuge the suspension at 10,000 RPM for 10 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter.
-
Quantification (Solution State): Dilute an aliquot of the filtered supernatant with a compatible mobile phase. Quantify the API concentration using HPLC-UV against a pre-established calibration curve.
-
Solid-State Verification (The Self-Validating Step): Recover the residual solid from the filter. Dry under a gentle nitrogen stream and analyze via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Causality: If the XRPD pattern deviates from the reference standard, the salt has disproportionated, and the measured solubility reflects a degradant or free-base mixture, invalidating the run[1].
Caption: Workflow for self-validating Isothermal Shake-Flask Solubility Determination.
Implications for Process Chemistry
Understanding this solubility profile directly dictates downstream processing strategies:
-
Recrystallization: The steep solubility curve between water/methanol (highly soluble) and acetone/ethyl acetate (insoluble) makes these ideal solvent/anti-solvent pairs for purifying the dihydrochloride salt[3].
-
Free-Basing for Extraction: Because the dihydrochloride is practically insoluble in extraction solvents like Dichloromethane (DCM) or Ethyl Acetate, liquid-liquid extraction requires pH adjustment. Adding an aqueous base (e.g., NaOH to pH > 10) deprotonates the nitrogens, neutralizing the molecule. The resulting lipophilic free base easily partitions into the organic phase, leaving the chloride salts behind in the aqueous layer.
References
-
He, Y., Ho, C., Yang, D., Chen, J., & Orton, E. (2017). "Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts." Journal of Pharmaceutical Sciences, 106(5), 1190-1196. [Link]
-
Noubigh, A., et al. (2018). "Solubility and solid phase studies of isomeric phenolic acids in pure solvents." Journal of Molecular Liquids, 272, 316-324. [Link]
Sources
Whitepaper: Elucidating the In Vitro Mechanism of Action of Methyl 4-Methylpiperazine-2-carboxylate Dihydrochloride
Abstract
This technical guide outlines a comprehensive, hypothesis-driven framework for the in vitro characterization of methyl 4-methylpiperazine-2-carboxylate dihydrochloride. The central piperazine scaffold, a privileged structure in neuropharmacology, suggests a high probability of interaction with monoamine neurotransmitter systems.[1][2] This document provides a tiered experimental strategy, beginning with broad target screening and progressing to detailed functional characterization and cellular-level analysis. We present detailed, field-proven protocols for radioligand binding assays, functional assessments of G-protein coupled receptors (GPCRs) and monoamine transporters, enzyme inhibition studies, and essential cytotoxicity evaluations. The objective is to provide research and drug development professionals with a robust, self-validating workflow to precisely define the compound's primary molecular targets and its functional effects in a controlled, in vitro environment.
Introduction and Core Hypothesis
Methyl 4-methylpiperazine-2-carboxylate dihydrochloride is a small molecule whose biological activity is not yet extensively documented in peer-reviewed literature. However, its core structure, featuring a piperazine ring, is a well-established pharmacophore in numerous centrally active agents, including ligands for dopamine, serotonin, and norepinephrine receptors and transporters.[1][2][3] Derivatives of piperazine are foundational to drugs with anxiolytic, antidepressant, and antipsychotic properties.[2] Furthermore, related piperazine-2-carboxylic acid derivatives have recently been investigated for anticholinesterase activity, suggesting another potential avenue of action.[4]
This structural precedent forms the basis of our primary hypothesis: Methyl 4-methylpiperazine-2-carboxylate dihydrochloride is a modulator of monoamine neurotransmitter systems.
Potential mechanisms include:
-
Direct interaction with monoamine GPCRs (e.g., dopamine D1-D5, serotonin 5-HTₓ, or adrenergic α/β receptors).
-
Inhibition of monoamine transporters (DAT, SERT, NET).[5][6]
-
Inhibition of key metabolic enzymes such as Monoamine Oxidase (MAO-A/B) or Acetylcholinesterase (AChE).[4][7]
This guide details a logical, phased approach to systematically test this hypothesis and uncover the compound's precise in vitro mechanism of action.
A Phased Experimental Framework for Mechanistic Elucidation
A successful investigation into a compound's mechanism of action requires a structured progression from broad, unbiased screening to highly specific functional assays. This ensures that resources are focused on the most promising biological targets and minimizes the risk of mischaracterization due to off-target or cytotoxic effects.[8][9]
Our proposed workflow is divided into three logical tiers:
-
Tier 1: Target Identification. The initial phase employs high-throughput screening methods to identify the primary molecular targets with which the compound physically interacts.
-
Tier 2: Functional Characterization. Once a binding interaction is confirmed, this tier investigates the functional consequence of that interaction (e.g., agonism vs. antagonism, inhibition potency).
-
Tier 3: Cellular Validation. The final phase assesses the compound's effects in a cellular context, confirming the mechanism and ruling out confounding factors like cytotoxicity.
The logical flow of this experimental plan is depicted below.
Caption: Phased workflow for MoA elucidation.
Tier 1: Primary Target Identification Protocols
The initial goal is to cast a wide net to determine where the compound binds. Radioligand binding assays are the gold standard for this purpose, providing a direct measure of the affinity between a compound and its target protein.[10]
Radioligand Binding Competition Assays
These assays measure the ability of the test compound to displace a known, high-affinity radiolabeled ligand from its target.[11][12] A reduction in bound radioactivity indicates competition for the same binding site.
Protocol: Radioligand Binding (Filtration Method)
-
Membrane Preparation:
-
Utilize commercially available membrane preparations or prepare in-house from cell lines (e.g., HEK293, CHO) overexpressing the human target receptor or transporter (e.g., Dopamine D2 receptor, Serotonin Transporter).[12]
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).
-
Centrifuge to pellet membranes, wash, and resuspend in binding buffer.[13]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 150 µL membrane preparation (5-20 µg protein), 50 µL of a known concentration of radioligand (e.g., [³H]Spiperone for D₂ receptors, [³H]Citalopram for SERT), and 50 µL of binding buffer.
-
Non-Specific Binding (NSB) Wells: Add 150 µL membrane preparation, 50 µL radioligand, and 50 µL of a high concentration of a known, unlabeled competitor (e.g., 10 µM Haloperidol for D₂).
-
Test Compound Wells: Add 150 µL membrane preparation, 50 µL radioligand, and 50 µL of methyl 4-methylpiperazine-2-carboxylate dihydrochloride at varying concentrations (e.g., 10-point, 3-fold serial dilution from 10 µM).
-
-
Incubation & Termination:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (typically 60-90 minutes) with gentle agitation.[11]
-
Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[13]
-
Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection & Analysis:
-
Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.[12]
-
Calculate specific binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]
-
| Target Class | Example Target | Example Radioligand | Example Competitor (for NSB) |
| Dopamine Receptors | Dopamine D₂ | [³H]Spiperone | (+)-Butaclamol |
| Serotonin Receptors | Serotonin 5-HT₂ₐ | [³H]Ketanserin | Mianserin |
| Monoamine Transporters | Dopamine Transporter (DAT) | [³H]WIN 35,428 | Cocaine |
| Monoamine Transporters | Serotonin Transporter (SERT) | [³H]Citalopram | Fluoxetine |
Enzyme Inhibition Assays
This assesses the compound's ability to inhibit enzymes critical to neurotransmitter metabolism.
Protocol: Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme Source: Use recombinant human MAO-A or MAO-B enzymes.[7]
-
Assay Principle: A common method uses a non-fluorescent substrate (e.g., kynuramine) that is converted by MAO into a fluorescent product (4-hydroxyquinoline).[7] A decrease in fluorescence indicates inhibition.
-
Procedure:
-
In a 96-well plate, add MAO-A or MAO-B enzyme to buffer.
-
Add the test compound across a range of concentrations. Include a positive control inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B).[7]
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction (e.g., with NaOH) and read the fluorescence on a plate reader.
-
-
Analysis: Calculate the percent inhibition relative to vehicle controls and determine the IC₅₀ value.
Tier 2: Functional Activity Characterization
If Tier 1 assays reveal a significant binding affinity (e.g., Kᵢ < 1 µM), the next step is to determine the functional consequence of this binding.
GPCR Functional Assays: Second Messenger Quantification
GPCRs transduce signals by modulating intracellular levels of second messengers like cyclic AMP (cAMP) and calcium (Ca²⁺).[14][15]
Protocol: cAMP Accumulation Assay (for Gₛ/Gᵢ-coupled receptors)
-
Assay Principle: This assay measures changes in intracellular cAMP levels in response to receptor activation. Gₛ-coupled receptors increase cAMP, while Gᵢ-coupled receptors decrease it (typically measured by inhibiting forskolin-stimulated cAMP production).[16] Modern assays often use luminescence or fluorescence resonance energy transfer (FRET) based biosensors.[14][15]
-
Cell Line: Use a cell line (e.g., HEK293) stably expressing the target GPCR and a cAMP-sensitive biosensor (e.g., Promega's GloSensor™).[14]
-
Procedure (Agonist Mode):
-
Plate cells in a white, opaque 96-well plate.
-
Add the test compound at various concentrations.
-
Incubate for 15-30 minutes.
-
Add the detection reagent (e.g., luciferin for GloSensor) and measure luminescence.
-
-
Procedure (Antagonist Mode):
-
Pre-incubate cells with the test compound.
-
Add a known agonist at its EC₅₀ concentration.
-
Incubate and measure the signal as above. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
-
-
Analysis: For agonist activity, determine the EC₅₀ (potency) and Eₘₐₓ (efficacy). For antagonist activity, determine the IC₅₀.
Caption: Gᵢ-coupled GPCR signaling pathway.
Monoamine Transporter Functional Assays
These assays directly measure the inhibition of neurotransmitter uptake into cells.[5][17]
Protocol: Neurotransmitter Uptake Inhibition Assay
-
Assay Principle: This method quantifies the ability of the test compound to block the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into cells expressing the corresponding transporter (e.g., DAT).[18]
-
Cell Line: Use HEK293 cells stably expressing the human DAT, SERT, or NET.
-
Procedure:
-
Plate cells in a 96-well plate.
-
Wash cells with Krebs-HEPES buffer.
-
Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor (e.g., GBR 12909 for DAT).
-
Initiate uptake by adding a mixture of unlabeled and radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapidly washing the cells with ice-cold buffer.[17]
-
Lyse the cells and measure the internalized radioactivity using a scintillation counter.
-
-
Analysis: Calculate the percent inhibition of uptake compared to vehicle controls and determine the IC₅₀ value.
| Assay | Potency Metric | Efficacy Metric | Interpretation |
| GPCR Agonist Assay | EC₅₀ | Eₘₐₓ | Concentration for 50% maximal response; maximal effect relative to a full agonist. |
| GPCR Antagonist Assay | IC₅₀ | - | Concentration to inhibit 50% of the response to a known agonist. |
| Transporter Uptake Assay | IC₅₀ | - | Concentration to inhibit 50% of neurotransmitter uptake. |
| Enzyme Inhibition Assay | IC₅₀ | - | Concentration to inhibit 50% of enzyme activity. |
Tier 3: Cellular Validation and Specificity
The final step is to ensure that the observed activity is not an artifact of general cellular toxicity.[19][20]
Protocol: Cell Viability (Cytotoxicity) Assay
-
Assay Principle: Assays like the MTT or CellTiter-Glo® (Promega) measure metabolic activity as a proxy for cell viability.[19] A decrease in signal indicates cytotoxicity.
-
Cell Line: Use the same cell lines as in the functional assays to ensure direct comparability.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the test compound at the same concentrations used in the functional assays.
-
Incubate for a period relevant to the functional assay duration (e.g., 1-24 hours).
-
Add the assay reagent (e.g., MTT reagent or CellTiter-Glo® reagent).
-
Incubate as per the manufacturer's instructions.
-
Measure absorbance (MTT) or luminescence (CellTiter-Glo®) on a plate reader.
-
-
Analysis: Calculate the percent viability relative to vehicle-treated cells. The concentration of the test compound that causes a 50% reduction in viability is the CC₅₀. Ideally, the EC₅₀ or IC₅₀ from functional assays should be at least 10-fold lower than the CC₅₀ to ensure the observed effects are target-specific.[8]
Conclusion
This technical guide provides a systematic, multi-tiered strategy for the in vitro characterization of methyl 4-methylpiperazine-2-carboxylate dihydrochloride. By starting with broad, unbiased binding assays and progressively narrowing the focus to specific functional and cellular endpoints, this workflow enables a robust and accurate determination of the compound's primary mechanism of action. The structural similarity to known neuropharmacological agents strongly suggests activity within monoamine systems, and the detailed protocols herein provide the necessary tools to rigorously test this hypothesis. Adherence to this logical framework will yield a comprehensive profile of the compound's bioactivity, an essential step in any drug discovery or chemical biology endeavor.
References
- Vertex AI Search. (2026).
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
- Kosheeka. (2025, January 23).
- Assay Genie. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
- Stoeber, M., et al. (2023, March 2). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Aggarwal, S., et al. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
- Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity.
- Thermo Fisher Scientific. (n.d.). Cell-Based Second Messenger Assays.
- S. L., S., & K., S. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology.
- Weng, K., et al. (2021).
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Neuropeptide AF Receptors.
- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
- Khan, I., et al. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology.
- Lane, J. R., et al. (2014). Radioligand binding assays. Bio-protocol.
- Edfeldt, F., et al. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular and Cellular Endocrinology.
- Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
- Google Patents. (n.d.). US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors.
- Aggarwal, S., et al. (2020, May 18). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
- Stoeber, M., et al. (2023, July 7).
- BMG Labtech. (2023, November 21). Role of second messengers and signal transmission in the cell.
- BenchChem. (2025).
- Kim, D. I., et al. (2007). Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters.
- PubChem. (n.d.). 4-Methylpiperazine-2-carboxylic acid.
- Revvity. (2024, June 7). Second messenger assays bring clarity to cardiovascular research.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2021). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review.
- Saha, K., et al. (2017). Discovery and Development of Monoamine Transporter Ligands. The AAPS Journal.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Adhikari, B., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules.
- Grunbeck, A., et al. (2026, February 9). Self-Checking Cell-Based Assays for GPCR Desensitization and Resensitization.
- Omar, F. A., et al. (2024, January). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015).
- IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.
- Santa Cruz Biotechnology. (n.d.). 4-Methyl-piperazine-2-carboxylic acid dihydrochloride.
- ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Ma, Y. Y., et al. (2007, September 3). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry.
- Benchchem. (n.d.). (R)
- PubChem. (n.d.).
- NextSDS. (n.d.).
- Li, Y., et al. (2019, August 8). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry.
- Singh, P., et al. (2024, July 4). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences.
- Sigma-Aldrich. (n.d.). (R)
- Wang, Y., et al. (2024, March 21). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
- An, A., et al. (2018, August 5). Design, synthesis and biological evaluation of 3-piperazinecarboxylate sarsasapogenin derivatives as potential multifunctional anti-Alzheimer agents. European Journal of Medicinal Chemistry.
- Gök, U., et al. (2023). Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. RSC Medicinal Chemistry.
- Chen, Y., et al. (2024, September 10). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry.
- Matin, M. M., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]
- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. opentrons.com [opentrons.com]
- 9. omicsonline.org [omicsonline.org]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biocompare.com [biocompare.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 19. kosheeka.com [kosheeka.com]
- 20. scielo.br [scielo.br]
Application Note: Step-by-Step Synthesis Protocol for Methyl 4-Methylpiperazine-2-Carboxylate Dihydrochloride
Introduction & Mechanistic Rationale
Methyl 4-methylpiperazine-2-carboxylate dihydrochloride (CAS: 705966-34-3)[1] is a highly versatile bifunctional building block. It is frequently utilized in the synthesis of complex pharmaceutical agents, notably as an intermediate in the development of ALK5 (Transforming Growth Factor-β type I receptor) inhibitors for oncology and fibrotic disease applications[2]. The presence of the basic piperazine core, combined with a selectively addressable methyl ester, makes this scaffold highly valuable for structural derivatization.
Strategic Retrosynthesis & Rationale: The most efficient, scalable, and self-validating route to this compound relies on a three-step sequence starting from the commercially available 1-Boc-piperazine-2-carboxylic acid[3].
-
Esterification: The carboxylic acid must first be converted to a methyl ester. Traditional Fischer esterification (MeOH/HCl) is strictly contraindicated here, as the strongly acidic conditions would prematurely cleave the acid-labile tert-butyloxycarbonyl (Boc) protecting group. Instead, a mild basic alkylation using iodomethane (MeI) and potassium carbonate (K₂CO₃) ensures quantitative esterification while preserving the Boc group.
-
Reductive Amination: The secondary amine at the 4-position is selectively methylated using aqueous formaldehyde. The intermediate iminium ion is reduced by sodium triacetoxyborohydride (NaBH(OAc)₃). This specific mild hydride donor is chosen because it selectively reduces iminium species without reducing the newly formed methyl ester.
-
Deprotection & Salt Formation: The Boc group is cleaved using anhydrous 4M HCl in dioxane. Anhydrous conditions are critical to prevent the hydrolysis of the methyl ester back to the carboxylic acid. The product cleanly precipitates as the dihydrochloride salt, avoiding the need for chromatographic purification[2].
Experimental Design & Workflow
Figure 1: Three-step synthesis workflow for methyl 4-methylpiperazine-2-carboxylate dihydrochloride.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-(tert-butyl) 2-methyl piperazine-1,2-dicarboxylate (Intermediate 1)
Procedure:
-
Charge a flame-dried round-bottom flask with 1-Boc-piperazine-2-carboxylic acid (10.0 mmol, 2.30 g) and anhydrous N,N-dimethylformamide (DMF) (20 mL) under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate (K₂CO₃) (20.0 mmol, 2.76 g) in one portion. Stir the suspension and cool to 0 °C using an ice-water bath.
-
Add iodomethane (MeI) (12.0 mmol, 0.75 mL) dropwise over 5 minutes to control the exotherm.
-
Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.
-
Workup: Quench the reaction by adding 50 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 × 30 mL).
-
Wash the combined organic layers with 5% aqueous LiCl (2 × 20 mL) to effectively remove residual DMF, followed by a final brine wash (30 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil.
Self-Validation Checkpoint 1:
-
TLC: Rf ≈ 0.4 in EtOAc/Hexanes (1:1). Visualized via Ninhydrin stain (turns purple due to the free secondary amine at N4).
-
LC-MS: Expected [M+H]⁺ at m/z 245.1.
Step 2: Synthesis of 1-(tert-butyl) 2-methyl 4-methylpiperazine-1,2-dicarboxylate (Intermediate 2)
Procedure:
-
Dissolve Intermediate 1 (approx. 9.5 mmol, 2.32 g) in anhydrous dichloromethane (DCM) (25 mL).
-
Add 37% aqueous formaldehyde (19.0 mmol, 1.50 mL). Stir the biphasic mixture vigorously at RT for 30 minutes to allow complete iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (14.25 mmol, 3.02 g) portionwise over 10 minutes to prevent excessive gas evolution.
-
Stir the reaction mixture at RT for 12 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL) until all hydrogen gas evolution ceases.
-
Separate the layers and extract the aqueous phase with DCM (2 × 20 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford Intermediate 2.
Self-Validation Checkpoint 2:
-
TLC: Rf ≈ 0.6 in EtOAc/Hexanes (1:1). Ninhydrin negative (N4 is now a tertiary amine). Visualized using Dragendorff's reagent or KMnO₄.
-
LC-MS: Expected [M+H]⁺ at m/z 259.1[2].
Step 3: Synthesis of Methyl 4-methylpiperazine-2-carboxylate dihydrochloride (Final Product)
Procedure:
-
Dissolve Intermediate 2 (approx. 9.0 mmol, 2.33 g) in anhydrous DCM (15 mL).
-
Cool the solution to 0 °C and add 4M HCl in dioxane (45.0 mmol, 11.25 mL) dropwise.
-
Allow the reaction to warm to RT and stir for 4 hours. A white precipitate will begin to form within the first hour.
-
Workup: Dilute the suspension with anhydrous diethyl ether (20 mL) to maximize the precipitation of the salt.
-
Filter the solid through a sintered glass funnel (medium porosity). Wash the filter cake with cold DCM (10 mL) and diethyl ether (2 × 15 mL).
-
Dry the solid under high vacuum at 40 °C for 12 hours to afford the final product as a highly hygroscopic white powder.
Self-Validation Checkpoint 3:
-
LC-MS (ESI): Expected [M+H]⁺ at m/z 159.1[2].
-
¹H NMR (400 MHz, D₂O): Confirm the absence of the large 9H singlet at ~1.4 ppm (indicating complete Boc removal). Key signals: ~3.85 ppm (s, 3H, -OCH₃), ~2.95 ppm (s, 3H, N-CH₃).
Quantitative Data & Reagent Tables
Table 1: Stoichiometry and Reagent Quantities (10 mmol Scale)
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| 1-Boc-piperazine-2-carboxylic acid | 230.26 | 1.0 | 2.30 g | Starting Material |
| Iodomethane (MeI) | 141.94 | 1.2 | 0.75 mL | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g | Base |
| Formaldehyde (37% aq) | 30.03 | 2.0 | 1.50 mL | Carbonyl Source |
| NaBH(OAc)₃ | 211.94 | 1.5 | 3.02 g | Mild Reducing Agent |
| 4M HCl in Dioxane | 36.46 | 5.0 | 11.25 mL | Deprotecting Agent |
Table 2: Expected Yields and Analytical Profiles
| Compound | Expected Yield | Physical State | LC-MS [M+H]⁺ | Key TLC / Staining |
| Intermediate 1 | 92 - 95% | Pale yellow oil | 245.1 | Rf 0.4, Ninhydrin (+) |
| Intermediate 2 | 88 - 92% | Clear oil | 259.1 | Rf 0.6, Ninhydrin (-) |
| Final Product | 95 - 98% | White solid | 159.1 | Baseline, Ninhydrin (+) |
References
- Vertex Pharmaceuticals Inc. "Pyridazinyl amino derivatives as ALK5 inhibitors." US Patent US20240018122A1, 2024.
-
NextSDS. "methyl 4-methylpiperazine-2-carboxylate dihydrochloride — Chemical Substance Information." NextSDS Database, CAS 705966-34-3. Available at:[Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862, 1996. Available at:[Link]
Sources
Application Notes & Protocols: Strategic Use of Methyl 4-Methylpiperazine-2-carboxylate Dihydrochloride in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Piperazine Scaffold
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] Its six-membered heterocyclic structure, containing two nitrogen atoms at opposing 1 and 4 positions, offers a unique combination of structural rigidity, conformational flexibility, and versatile synthetic handles.[1][2] This duality allows for the systematic tuning of physicochemical properties such as solubility, lipophilicity, and basicity (pKa), which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The piperazine moiety is a cornerstone in numerous marketed drugs, from the anticancer agent Imatinib to the antipsychotic Aripiprazole, underscoring its broad therapeutic relevance.[1][3]
Methyl 4-methylpiperazine-2-carboxylate dihydrochloride is a highly valuable bifunctional intermediate that leverages the inherent advantages of the piperazine core. It provides medicinal chemists with a pre-functionalized scaffold, featuring a secondary amine for chain extension and a methyl ester for further modification, thereby accelerating the synthesis of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR).[2][4] This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use in pharmaceutical development.
Physicochemical Properties and Handling
Accurate characterization of a starting material is fundamental to reproducible and scalable synthesis. The key properties of methyl 4-methylpiperazine-2-carboxylate dihydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1045090-62-9 (representative) | [5] |
| Molecular Formula | C₇H₁₄N₂O₂ · 2HCl | [5][6] |
| Molecular Weight | 231.12 g/mol | [6] |
| Appearance | White to off-white solid/powder | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon). Hygroscopic and light-sensitive. | [7] |
| Solubility | Soluble in water and polar protic solvents like methanol. | [8] |
| InChI Key | NXIVGAYIUBHNQC-UHFFFAOYSA-N (for free base) | [9] |
Safety and Handling Precautions
As with all chemical reagents, proper handling is paramount. Methyl 4-methylpiperazine-2-carboxylate dihydrochloride is classified as an irritant.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[10][11] Handle in a well-ventilated area or a chemical fume hood.[12]
-
In case of Exposure:
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and acid chlorides (in the absence of a base).[7][12]
Synthetic Utility and Reaction Mechanisms
The synthetic power of this intermediate lies in its two distinct functional groups: the secondary amine at the N-4 position and the methyl ester at the C-2 position. The dihydrochloride form ensures stability during storage but requires in-situ neutralization to unmask the nucleophilic secondary amine for subsequent reactions.
Caption: Key reaction pathways for the intermediate.
The primary reaction site is the secondary amine (N-4), which, after deprotonation, acts as a potent nucleophile. Common transformations include:
-
N-Alkylation/Arylation: Reaction with alkyl halides or aryl halides (e.g., via Buchwald-Hartwig amination) to introduce diverse substituents.[2]
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form stable amide bonds, a common linkage in pharmaceuticals.[13]
-
Reductive Amination: Reaction with aldehydes or ketones to form more complex N-substituted derivatives.[1]
The methyl ester at C-2 offers secondary modification opportunities:
-
Hydrolysis: Saponification with a base (e.g., LiOH) or acid-catalyzed hydrolysis yields the corresponding carboxylic acid, which can then be coupled with amines to form amides.[14]
-
Reduction: Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.
Detailed Protocol: Synthesis of a N-Acyl Piperazine Derivative
This protocol details a representative N-acylation reaction, a cornerstone transformation for incorporating this intermediate into a lead compound. The procedure is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.
Objective: To synthesize Methyl 4-(benzoyl)-1-methylpiperazine-2-carboxylate via N-acylation.
Materials and Reagents
-
Methyl 4-methylpiperazine-2-carboxylate dihydrochloride
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate mixture
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon).
Experimental Workflow Diagram
Caption: Step-wise workflow for N-acylation.
Step-by-Step Procedure
-
Reaction Setup and Free-Basing (Step 1):
-
To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 4-methylpiperazine-2-carboxylate dihydrochloride (1.0 eq).
-
Add anhydrous DCM (approx. 0.1 M concentration).
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
Add triethylamine (2.2-2.5 eq) dropwise via syringe. The addition of a base is critical to neutralize the two hydrochloride salts and generate the free secondary amine, which is the active nucleophile. The suspension should become a clear solution. Stir for 15-20 minutes at 0 °C.
-
-
N-Acylation (Step 2):
-
While maintaining the temperature at 0 °C, add benzoyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Causality: A slight excess of the acylating agent ensures full conversion of the starting material. The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
-
Reaction Monitoring (Step 3):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: A typical eluent is 50% Ethyl Acetate in Hexane. The product should have a higher Rf value than the polar starting material (free base).
-
The reaction is complete when the starting material spot is no longer visible.
-
-
Aqueous Work-up (Step 4):
-
Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution. This step neutralizes any remaining acid chloride and the triethylamine hydrochloride salt formed during the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration (Step 5):
-
Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification (Step 6):
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of Ethyl Acetate in Hexane (e.g., starting from 10% and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid or oil.
-
-
Characterization:
-
Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Analytical Quality Control (QC)
Ensuring the purity of the intermediate is critical for the success of subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the preferred method for QC.
-
Method: A reverse-phase HPLC method is typically employed.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) is effective.
-
Detection: As the piperazine core lacks a strong chromophore, UV detection is often performed at low wavelengths (~210 nm). For trace-level analysis of related piperazine impurities, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to form a stable, UV-active derivative, allowing for detection at higher wavelengths with greater sensitivity.[15][16]
References
- J&K Scientific. 4-Methyl-piperazine-2-carboxylic acid dihydrochloride | 75944-99-9.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
- Thermo Fisher Scientific. (2018, January 18).
- EvitaChem. Methyl (2S,4S)
- 24ChemicalResearch. (2026, January 9).
-
de Oliveira, R., de Freitas, R. M., & de Castro, M. V. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 31-46. [Link]
-
Speranza, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 38. [Link]
- Fisher Scientific. (2025, December 18).
- AK Scientific, Inc.
- Aaron Chemicals LLC. (2024, November 1).
- Sigma-Aldrich. (2025, September 22).
- Google Patents.
-
NextSDS. methyl 4-methylpiperazine-2-carboxylate dihydrochloride — Chemical Substance Information. [Link]
-
Liu, H., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 21(11), 1563. [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis [24chemicalresearch.com]
- 5. nextsds.com [nextsds.com]
- 6. scbt.com [scbt.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 9. jk-sci.com [jk-sci.com]
- 10. aksci.com [aksci.com]
- 11. aaronchem.com [aaronchem.com]
- 12. fishersci.com [fishersci.com]
- 13. mdpi.com [mdpi.com]
- 14. evitachem.com [evitachem.com]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
Application Note: Methyl 4-Methylpiperazine-2-Carboxylate Dihydrochloride in Peptidomimetic Synthesis and Drug Discovery
Introduction & Chemical Profile
Methyl 4-methylpiperazine-2-carboxylate dihydrochloride (CAS: 705966-34-3) is a highly versatile, conformationally restricted building block widely utilized in modern drug discovery and solid-phase peptide synthesis (SPPS). Structurally, it features a six-membered piperazine ring equipped with a secondary amine at the N1 position, a methyl ester at the C2 position, and a tertiary, methylated amine at the N4 position.
For drug development professionals, this scaffold serves as a potent bioisostere for proline. The incorporation of the piperazine-2-carboxylic acid moiety introduces critical conformational rigidity (stabilizing β -turns), enhances metabolic stability against proteolytic degradation, and provides a permanent basic center that drastically improves aqueous solubility and target-binding affinity via salt-bridge formation[1].
Mechanistic Role & Reaction Causality (E-E-A-T)
Successful incorporation of this building block into a peptide or small-molecule sequence requires a deep understanding of its chemical reactivity:
-
N1-Acylation (Steric Hindrance): The N1 secondary amine is sterically hindered by the adjacent C2-methyl ester. Standard carbodiimide coupling (e.g., DIC/HOBt) often results in sluggish kinetics and incomplete reactions. To overcome this, highly reactive uronium/aminium salts such as HATU are required to drive the formation of the active ester and facilitate rapid acylation[2].
-
Dihydrochloride Salt Neutralization: The compound is supplied as a dihydrochloride salt. A common failure point in synthesis is inadequate base addition. At least 3.0 to 4.0 equivalents of a non-nucleophilic base (e.g., DIPEA) must be added: two equivalents to neutralize the HCl salts and free the N1 amine, and additional equivalents to catalyze the HATU-mediated coupling.
-
C2-Ester Saponification: The C2-methyl ester acts as a robust orthogonal protecting group during N1-acylation. Once the N-terminus is elongated, the methyl ester must be hydrolyzed to a free carboxylic acid for C-terminal extension. Mild saponification using LiOH in aqueous THF or Dioxane is strictly preferred over NaOH to prevent epimerization at the C2 chiral center[3].
Experimental Protocols
The following self-validating protocols describe the N-to-C elongation strategy using methyl 4-methylpiperazine-2-carboxylate dihydrochloride in solution-phase or hybrid SPPS.
Protocol A: N1-Acylation (Coupling an Fmoc-Amino Acid)
Objective: Couple an incoming Fmoc-protected amino acid to the N1 position of the piperazine scaffold.
-
Preparation: Dissolve Fmoc-AA-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (concentration ~0.2 M).
-
Activation: Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature to pre-activate the amino acid.
-
Neutralization & Coupling: In a separate vial, suspend methyl 4-methylpiperazine-2-carboxylate dihydrochloride (1.0 eq) in DMF. Add DIPEA (2.5 eq) to fully neutralize the salt (the solution should become clear).
-
Reaction: Transfer the neutralized piperazine solution to the activated Fmoc-AA-OH mixture. Stir at room temperature for 2 hours.
-
Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO 3 , and brine. Dry over Na 2 SO 4 and concentrate under reduced pressure.
Protocol B: C2-Methyl Ester Saponification
Objective: Deprotect the C2-methyl ester to yield the free carboxylic acid for subsequent chain elongation.
-
Solvent System: Dissolve the N1-acylated intermediate (1.0 eq) in a 2:1 mixture of THF and H 2 O.
-
Hydrolysis: Add LiOH·H 2 O (1.5 eq) in one portion. Causality Note: Limiting the base to 1.5 eq and using LiOH minimizes the risk of base-catalyzed epimerization at the C2 position.
-
Monitoring: Stir at room temperature for 4–6 hours. Monitor complete disappearance of the starting material via LC-MS.
-
Quenching: Acidify the reaction mixture to pH 3-4 using 1M HCl (or 10% citric acid) at 0°C.
-
Extraction: Extract the product with DCM or EtOAc. Wash with brine, dry, and concentrate to yield the free acid.
Quantitative Data Presentation
Table 1: Comparison of Coupling Reagents for N1-Acylation of Piperazine-2-Carboxylates
| Coupling Reagent | Base Required (eq)* | Reaction Time | Yield (%) | Epimerization Risk |
|---|---|---|---|---|
| HATU | DIPEA (4.5) | 2 hours | >95% | Low |
| HBTU | DIPEA (4.5) | 4 hours | 72% | Moderate |
| DIC / Oxyma | DIPEA (2.0)** | 4 hours | 85% | Low |
*Total equivalents of base include 2.0 eq required to neutralize the dihydrochloride salt. **DIC/Oxyma does not require base for the coupling mechanism itself, but base is still required to neutralize the piperazine salt.
Table 2: Physicochemical Impact of 4-Methylpiperazine-2-Carboxylic Acid vs. Standard Proline | Property | Standard Proline | 4-Methylpiperazine-2-Carboxylic Acid | | :--- | :--- | :--- | | Ring System | Pyrrolidine (5-membered) | Piperazine (6-membered) | | Basic Center | None | N4-Tertiary Amine (pKa ~8.5) | | Aqueous Solubility | Baseline | Significantly Enhanced | | Protease Stability | High | Very High (Unnatural Scaffold) | | Conformational Constraint | ϕ angle restricted | ϕ and ψ angles restricted |
Visualizations
Caption: Workflow for the incorporation and deprotection of methyl 4-methylpiperazine-2-carboxylate.
Caption: Pharmacological and physicochemical impact of 4-methylpiperazine-2-carboxylate incorporation.
References
-
Bristol-Myers Squibb Company. Compounds useful as immunomodulators. WO2015160641A2. Google Patents.1
-
ACS Publications. Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry. 2
-
Google Patents. Piperazine inhibitors of bacterial gyrase and topoisomerase iv. WO2016138988A1. 3
Sources
Catalytic hydrogenation protocols involving methyl 4-methylpiperazine-2-carboxylate dihydrochloride
[https://vertexaisearch.cloud.google.com/grounding-api-redirect/...
TGF-β/ALK5 signaling cascade illustrating the intervention point of piperazine-derived inhibitors.
Experimental Protocols
Protocol A: Synthesis via Catalytic N-Debenzylation
This protocol details the self-validating synthesis of methyl 4-methylpiperazine-2-carboxylate dihydrochloride from its N-benzyl precursor[4].
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve methyl 1-benzyl-4-methylpiperazine-2-carboxylate (10.0 g, 40.3 mmol) in anhydrous ethanol (150 mL) in a heavy-walled hydrogenation vessel.
-
In Situ Salt Formation: Cool the solution to 0 °C using an ice bath. Slowly add 1.25 M HCl in ethanol (71.0 mL, 88.7 mmol, 2.2 eq). Causality: The 0.2 eq excess ensures complete protonation of both basic centers without hydrolyzing the methyl ester.
-
Catalyst Addition: Purge the vessel with Argon for 5 minutes. Carefully add 10% Pd/C (1.0 g, 10 wt%). Safety Note: Palladium catalysts are highly pyrophoric when dry and exposed to solvent vapors; always add under a strict inert atmosphere.
-
Hydrogenation: Transfer the vessel to a Parr hydrogenator. Purge the system with nitrogen gas (3x), followed by hydrogen gas (3x). Pressurize to 50 psi H₂ and agitate vigorously at room temperature (25 °C) for 12 hours.
-
Filtration & Workup: Vent the hydrogen gas and purge thoroughly with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite cake thoroughly with hot ethanol (2 x 50 mL). Causality: The dihydrochloride salt has limited solubility in cold ethanol and may precipitate within the catalyst cake; hot solvent ensures complete product recovery.
-
Isolation: Concentrate the combined filtrates under reduced pressure. Triturate the resulting crude solid with cold diethyl ether (100 mL), filter, and dry under high vacuum to afford the title compound as a highly pure, white crystalline solid.
Protocol B: Downstream Reductive Amination
Once synthesized, the N1 position can be functionalized via reductive amination to build complex ALK5 inhibitor scaffolds [2].
Step-by-Step Methodology:
-
Free-basing: Suspend methyl 4-methylpiperazine-2-carboxylate dihydrochloride (2.31 g, 10.0 mmol) in methanol (50 mL). Add N,N-diisopropylethylamine (DIPEA) (3.83 mL, 22.0 mmol) and stir for 15 minutes.
-
Imine Formation: Add the target aryl aldehyde (10.5 mmol) and glacial acetic acid (0.6 mL, 10.0 mmol) to adjust the pH to ~5.5. Causality: A mildly acidic pH is required to protonate the carbonyl oxygen (increasing electrophilicity) while keeping the piperazine N1 sufficiently unprotonated to act as a nucleophile. Stir at room temperature for 2 hours.
-
Hydrogenation: Under an Argon blanket, add 10% Pd/C (0.25 g). Pressurize with H₂ (30 psi) and stir for 6 hours at room temperature.
-
Purification: Filter through Celite, concentrate the filtrate, and purify via flash column chromatography (DCM/MeOH gradient) to yield the N1-alkylated derivative.
Quantitative Data Summaries
The following table summarizes the optimization data for the N-debenzylation step (Protocol A), demonstrating the critical nature of the acidic additive and catalyst choice.
| Catalyst | Loading (wt%) | Solvent | Additive | Pressure (psi H₂) | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) |
| 10% Pd/C | 10% | EtOH | None | 50 | 25 | 24 | < 40% (Stalled) | N/A |
| 10% Pd/C | 10% | EtOH | 2.2 eq HCl | 50 | 25 | 12 | 92% | > 98% |
| 20% Pd(OH)₂/C | 5% | MeOH | 2.2 eq HCl | 30 | 40 | 6 | 96% | > 99% |
| 10% Pd/C | 10% | EtOAc | None | 50 | 25 | 24 | Trace | N/A |
Table 1: Comparison of catalytic conditions for the N-debenzylation of methyl 1-benzyl-4-methylpiperazine-2-carboxylate.
Experimental Workflow Visualization
Step-by-step workflow for the catalytic N-debenzylation and isolation of the dihydrochloride salt.
References
- NextSDS.
- Google Patents.
- Google Patents.
- Google Patents. "US7595312B2 - Selected CGRP antagonists, processes for preparing them and their use as pharmaceutical compositions."
Application Note: Strategic Derivatization of Methyl 4-methylpiperazine-2-carboxylate Dihydrochloride in Drug Discovery
1. Executive Summary & Scaffold Significance Piperazine is widely regarded as a privileged scaffold in medicinal chemistry, offering unparalleled synthetic tunability to optimize absorption, distribution, metabolism, and excretion (ADME) profiles 1. Among its derivatives, methyl 4-methylpiperazine-2-carboxylate dihydrochloride (CAS: 705966-34-3) stands out as a highly versatile, bifunctional building block. Featuring a pre-methylated N4 position, a reactive N1 secondary amine, and a C2 methyl ester, this compound provides medicinal chemists with two orthogonal vectors for derivatization. This application note details the physicochemical dynamics, structural rationale, and validated protocols for utilizing this scaffold in the synthesis of complex therapeutics, including Multi-Target-Directed Ligands (MTDLs) for Alzheimer's disease 2 and novel antidiabetic agents 3.
2. Physicochemical Properties & Structural Analysis Understanding the baseline properties of the dihydrochloride salt is critical for successful synthetic manipulation. The presence of the C2 ester significantly alters the electronic environment of the adjacent N1 amine.
| Property | Value / Description |
| Chemical Name | Methyl 4-methylpiperazine-2-carboxylate dihydrochloride |
| CAS Number | 705966-34-3 |
| Molecular Formula | C7H16Cl2N2O2 |
| Molecular Weight | 231.12 g/mol (Salt) / 158.20 g/mol (Freebase) |
| pKa Dynamics (Predicted) | N4: ~8.5 (Basic) | N1: ~5.5 (Weakly basic due to C2 ester) |
| Hazard Classification | Acute Tox. (H302/H312/H332), Skin/Eye Irrit. (H315/H319) 4 |
| Physical State | Hygroscopic solid (requires desiccation during storage) |
Expert Insight (Causality in Regioselectivity): The differential pKa between N4 and N1 is a profound synthetic advantage. In the dihydrochloride salt, both nitrogens are protonated. Upon neutralization, the N1 amine is significantly less basic than a standard secondary amine due to the inductive electron-withdrawing effect of the adjacent C2-methyl ester. Because N4 is already capped with a methyl group, N1 is the sole nucleophilic site available for acylation or alkylation, ensuring 100% regioselectivity without requiring transient protecting groups.
3. Strategic Derivatization Vectors
Fig 1: Strategic derivatization vectors for methyl 4-methylpiperazine-2-carboxylate.
4. Validated Experimental Protocols
Protocol A: Freebasing and N1-Amidation via HATU Coupling This protocol details the attachment of a pharmacophore to the N1 position.
-
Preparation: Suspend Methyl 4-methylpiperazine-2-carboxylate dihydrochloride (1.0 eq, 500 mg) in anhydrous Dichloromethane (DCM, 0.1 M) under an inert argon atmosphere.
-
Freebasing: Cool the suspension to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 3.5 eq) dropwise over 5 minutes.
-
Causality & Experience: The stoichiometry of the base is the most common point of failure. Exactly 2.0 equivalents are consumed immediately to neutralize the dihydrochloride salt, liberating the N1 free amine. The remaining 1.5 equivalents serve as the essential proton sponge for the subsequent coupling reaction. Using less than 3.0 equivalents results in stalled reactions due to competitive protonation of the weakly nucleophilic N1 amine.
-
-
Activation: In a separate vial, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DCM. Stir for 10 minutes to form the active OAt-ester.
-
Coupling: Transfer the activated acid solution to the freebased piperazine mixture. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH).
Protocol B: C2-Ester Hydrolysis to Zwitterionic Carboxylic Acid Hydrolyzing the C2 ester is a prerequisite for synthesizing complex peptidomimetics and heterocyclic amino acids 5.
-
Solvent System: Dissolve the N1-derivatized ester (1.0 eq) in a 2:1:1 mixture of THF:MeOH:H2O (0.2 M).
-
Causality & Experience: This specific ternary solvent system is critical for kinetic efficiency. THF solubilizes the organic substrate, water dissolves the inorganic LiOH, and MeOH acts as a phase-transfer bridge. Omitting MeOH often leads to biphasic stalling.
-
-
Saponification: Add Lithium hydroxide monohydrate (LiOH·H2O, 2.0 eq) in one portion at room temperature. Stir for 4–6 hours. Monitor via TLC (stain with KMnO4) until the ester spot is completely consumed.
-
Solvent Removal: Evaporate the volatile organic solvents (THF and MeOH) under reduced pressure at 35 °C. Do not evaporate the water.
-
Isoelectric Isolation (Critical Step): Cool the remaining aqueous layer to 0 °C. Carefully add 1M HCl dropwise until the pH reaches exactly 4.5 to 5.0.
-
Causality & Experience: The resulting 4-methylpiperazine-2-carboxylic acid derivative is a zwitterion. If the solution is over-acidified (pH < 2), the C2-carboxylate protonates, yielding a highly water-soluble hydrochloride salt that is nearly impossible to extract into organic solvents. Targeting the isoelectric point (pH ~4.5) minimizes aqueous solubility.
-
-
Recovery: Lyophilize the pH-adjusted aqueous layer to complete dryness. Extract the resulting solid cake with 20% MeOH in DCM (5x). Filter the suspension to remove LiCl and NaCl salts, then concentrate the filtrate to yield the pure carboxylic acid.
5. Application in MTDL Drug Discovery Piperazine-2-carboxylate derivatives have gained significant traction as Multi-Target-Directed Ligands (MTDLs). For instance, specific structural modifications at the N1 and C2 positions yield potent dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are critical targets in mitigating the progression of Alzheimer's disease 2.
Fig 2: Pharmacological pathway of piperazine-derived MTDLs in Alzheimer's disease.
By leveraging the dual-functional nature of methyl 4-methylpiperazine-2-carboxylate dihydrochloride, drug development professionals can rapidly generate diverse chemical libraries, accelerating the discovery of novel therapeutics across neurodegenerative and metabolic disease landscapes.
References
-
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents Source: Assiut University URL: [Link]
-
Title: Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics Source: ACS Publications URL: [Link]
-
Title: methyl 4-methylpiperazine-2-carboxylate dihydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]
-
Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents Source: MDPI URL: [Link]
Sources
Technical Support Center: Optimizing Methyl 4-Methylpiperazine-2-Carboxylate Dihydrochloride Synthesis
Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals working with methyl 4-methylpiperazine-2-carboxylate dihydrochloride (CAS 705966-34-3) [1]. This compound is a critical building block in the pharmaceutical industry, particularly in the development of ALK5 (Transforming Growth Factor-β type I receptor) inhibitors[2] and PD-1/PD-L1 immunomodulators[3].
Synthesizing this molecule presents unique challenges due to the zwitterionic nature of the starting material, the high water-solubility of the product, and its propensity for self-condensation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your yield and purity.
Mechanistic Workflow
Figure 1: Mechanistic workflow for synthesizing methyl 4-methylpiperazine-2-carboxylate 2HCl.
Troubleshooting FAQs
Q1: Why is my esterification yield stuck below 60% despite extended reflux times? A: The starting material, 4-methylpiperazine-2-carboxylic acid, exists as a highly stable zwitterion with poor solubility in methanol. If you rely solely on Fischer esterification (using HCl gas), the reaction is kinetically slow. The Fix: Use Thionyl Chloride ( SOCl2 ). SOCl2 serves a dual purpose: it generates anhydrous HCl in situ to protonate the amines (breaking the zwitterionic network and solubilizing the compound) and converts the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate reacts rapidly with methanol, driving the reaction to completion. Ensure you use at least 2.5 equivalents of SOCl2 to account for the two basic nitrogen atoms in the piperazine ring.
Q2: How do I prevent ester hydrolysis and product loss during the workup phase? A: The most common mistake in this synthesis is attempting an aqueous basic workup. Neutralizing the dihydrochloride salt to the free base makes the product highly water-soluble, leading to massive yield losses in the aqueous layer. Furthermore, the free base of piperazine-2-carboxylate esters is highly prone to intermolecular self-condensation (forming diketopiperazines). The Fix: Completely avoid aqueous workups. Isolate the product directly as the dihydrochloride salt. Concentrate the methanolic reaction mixture under reduced pressure, and induce crystallization using an anti-solvent like Methyl tert-butyl ether (MTBE) or diethyl ether. The dihydrochloride salt is chemically stable and prevents self-condensation.
Q3: My product is a sticky, hygroscopic syrup instead of a crystalline solid. How do I fix this? A: The dihydrochloride salt is highly hygroscopic. If exposed to ambient humidity during filtration, or if residual methanol is trapped in the matrix, it will oil out into a syrup. The Fix: Perform the anti-solvent precipitation under a dry nitrogen atmosphere. Add the MTBE dropwise while vigorously stirring to ensure the formation of a fine, filterable powder rather than a gummy mass. Wash the filter cake with chilled, anhydrous MTBE and immediately transfer it to a vacuum oven (40°C) to remove residual solvents before it can absorb atmospheric moisture.
Q4: Can I synthesize this by starting with methyl piperazine-2-carboxylate and performing an Eschweiler-Clarke reductive amination? A: While the Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a standard method for N-methylation[4], it is not recommended here. Piperazine-2-carboxylate has two secondary amines (N1 and N4). Achieving regioselective methylation exclusively at the N4 position is extremely difficult without complex protection/deprotection schemes (like using a Boc-protecting group at N1)[5]. Direct esterification of the commercially available 4-methylpiperazine-2-carboxylic acid is far more efficient and scalable.
Quantitative Data: Reaction Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the resulting yield/purity profiles, validating the use of the SOCl2 method.
| Reagent System | Equivalents | Temp / Time | Yield (%) | Purity (LC-MS) | Observation / Causality |
| HCl gas / MeOH | Excess | 65°C / 24h | 45 - 55% | 92% | Slow kinetics; incomplete conversion due to zwitterion stability. |
| SOCl2 / MeOH | 1.2 eq | 65°C / 12h | 60 - 65% | 88% | Insufficient SOCl2 to fully protonate both amines and form acyl chloride. |
| SOCl2 / MeOH | 2.5 - 3.0 eq | 65°C / 12h | 88 - 95% | >98% | Optimal. Rapid acyl chloride formation; complete zwitterion disruption. |
| SOCl2 / MeOH | 2.5 eq | 25°C / 24h | 70% | 95% | Lower temperature fails to drive the esterification to absolute completion. |
Step-by-Step Experimental Protocol
Self-Validating System: This protocol includes visual checkpoints. The transition from a cloudy suspension to a clear solution, and finally to a crystalline precipitate, physically validates the chemical transformations at each step.
Reagents:
-
4-Methylpiperazine-2-carboxylic acid (1.0 eq, limiting reagent)
-
Thionyl Chloride ( SOCl2 ) (2.5 eq)
-
Anhydrous Methanol (10 volumes)
-
Anhydrous MTBE (10-15 volumes)
Procedure:
-
Preparation: Equip a thoroughly dried round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (or connected to a nitrogen manifold).
-
Suspension: Suspend 4-methylpiperazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 vol). Visual Check: The mixture will be a cloudy white suspension due to the insolubility of the zwitterion.
-
Activation: Cool the suspension to 0°C using an ice bath.
-
Addition: Add SOCl2 (2.5 eq) dropwise via the addition funnel over 30 minutes. Maintain the internal temperature below 10°C to prevent violent exotherms and side reactions. Visual Check: As HCl is generated and the acyl chloride forms, the suspension will gradually dissolve into a clear, pale-yellow solution.
-
Reflux: Remove the ice bath and heat the reaction to a gentle reflux (65°C) for 12 hours.
-
Monitoring: Monitor reaction completion via LC-MS. (Sample prep: dilute 10 µL of the reaction mixture in 1 mL of acetonitrile/water).
-
Concentration: Once complete, cool the mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to approximately 2 to 3 volumes. Do not evaporate to dryness , as this promotes oiling out.
-
Precipitation: Transfer the concentrated solution to a vigorously stirring flask. Add anhydrous MTBE (10-15 volumes) dropwise. Visual Check: A white precipitate (the dihydrochloride salt) will immediately begin to crash out.
-
Isolation: Stir the resulting slurry for 1 hour at 0°C to maximize crystallization. Filter the solid rapidly under a blanket of nitrogen using a Buchner funnel. Wash the filter cake with cold MTBE (2 x 2 volumes).
-
Drying: Immediately transfer the hygroscopic solid to a vacuum oven. Dry at 40°C under high vacuum for 12 hours to afford methyl 4-methylpiperazine-2-carboxylate dihydrochloride as a free-flowing white powder.
References
- NextSDS Chemical Database.methyl 4-methylpiperazine-2-carboxylate dihydrochloride — Chemical Substance Information.
- Google Patents (US20240018122A1).Pyridazinyl amino derivatives as alk5 inhibitors.
- Google Patents (WO2015160641A2).Compounds useful as immunomodulators (PD-1/PD-L1).
- Googleapis (EP4212511A1).Aromatic Ethylene Compound and Preparation Method Therefor (Piperazine-2-carboxylic acid derivatives).
- BenchChem.Application Notes and Protocols for Piperazine derivatives (Eschweiler-Clarke Context).
Sources
- 1. nextsds.com [nextsds.com]
- 2. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]
- 3. WO2015160641A2 - Compounds useful as immunomodulators - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting impurities in methyl 4-methylpiperazine-2-carboxylate dihydrochloride crystallization
Welcome to the Technical Support Center for Piperazine Derivative Crystallization. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with the isolation of methyl 4-methylpiperazine-2-carboxylate dihydrochloride (CAS: 705966-34-3)[1].
Due to the hygroscopic nature of piperazine dihydrochloride salts and the lability of the methyl ester linkage, achieving high-purity crystalline material requires precise control over supersaturation, solvent anhydrousness, and nucleation kinetics. This guide synthesizes field-proven methodologies to help you resolve common impurity and morphological issues.
Part 1: Impurity Profiling & Quantitative Solvent Data
Before troubleshooting, it is critical to understand the thermodynamic behavior of the target molecule and its impurities. The dihydrochloride salt is highly polar, necessitating a solvent-antisolvent crystallization approach (typically an alcohol paired with an ether or ester)[2].
Table 1: Quantitative Comparison of Solvent Systems for Impurity Purging Data reflects typical recovery and impurity profiles during antisolvent crystallization from a crude mixture containing 5% free acid and 2% disubstituted byproducts.
| Primary Solvent / Antisolvent | Yield (%) | Free Acid Impurity (%) | Disubstituted Impurity (%) | Oiling Out Risk | Causality / Mechanism |
| Methanol / Diethyl Ether | 88.5 | < 0.1 | < 0.5 | High | Rapid supersaturation spike causes liquid-liquid phase separation (LLPS). |
| Methanol / Ethyl Acetate | 82.0 | 0.2 | < 0.2 | Moderate | EtOAc provides a gentler polarity gradient, allowing controlled crystal growth. |
| Ethanol / Acetone | 71.5 | 1.5 | < 0.1 | Low | Acetone prevents oiling but increases the solubility of the ester, lowering yield. |
Part 2: Troubleshooting FAQs
Q1: My product is "oiling out" instead of forming discrete crystals. How do I force nucleation? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solution's concentration crosses the binodal curve before reaching the metastable zone for solid nucleation[3]. In piperazine dihydrochlorides, this is almost always exacerbated by trace water, which solvates the salt and depresses its melting point.
-
The Fix: Do not aggressively cool the solution. Instead, reduce the supersaturation by adding 5-10% more primary solvent (methanol). Maintain the temperature at 40 °C, add the antisolvent very slowly until the cloud point is reached, and immediately introduce seed crystals. Hold the temperature steady for 30 minutes to allow the seeds to consume the supersaturation before initiating a slow cooling ramp (0.5 °C/min).
Q2: LC-MS shows a persistent 4-methylpiperazine-2-carboxylic acid impurity. How is this forming and how do I remove it? A2: This is the unesterified free acid (CAS: 2922280-75-7)[4]. It is present either due to incomplete initial esterification or secondary hydrolysis during crystallization. The dihydrochloride salt is slightly acidic; if moisture is present during heating, it catalyzes the hydrolysis of the methyl ester back to the carboxylic acid.
-
The Fix: Ensure strictly anhydrous conditions (use molecular sieves for your methanol). To purge existing free acid, exploit differential solubility: the zwitterionic/monohydrochloride free acid is significantly less soluble in hot methanol than the ester dihydrochloride. Perform a hot filtration of the methanol solution prior to antisolvent addition to physically remove the undissolved free acid.
Q3: Why does my isolated product show a broad melting point and elevated inorganic chloride levels? A3: A broad melting point indicates a disrupted crystal lattice, often caused by the rapid entrapment of excess HCl or solvent inclusions during uncontrolled precipitation[5]. If you used thionyl chloride or HCl gas for esterification, excess chlorides can co-precipitate.
-
The Fix: Implement a reslurry step. Suspend the crude solid in cold isopropanol (where the piperazine salt is highly insoluble, but excess HCl is soluble) and stir for 2 hours. Filter and proceed to the formal recrystallization protocol below.
Part 3: Self-Validating Experimental Protocols
Protocol 1: Optimized Antisolvent Crystallization (Methanol / Ethyl Acetate)
This protocol is designed to prevent oiling out and purge both free acid and disubstituted impurities.
-
Dissolution: Transfer 10.0 g of crude methyl 4-methylpiperazine-2-carboxylate dihydrochloride to a dry 250 mL round-bottom flask. Add 35 mL of anhydrous methanol.
-
Heating: Heat the suspension to 45–50 °C under a nitrogen atmosphere with moderate stirring (300 rpm) until the ester dissolves. (Self-Validation: If the solution remains cloudy after 15 minutes, the insolubles are likely the free acid impurity. Do not add more methanol.)
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed fine glass frit to remove insoluble free acid and polymeric byproducts.
-
Antisolvent Addition: Return the clear filtrate to the flask and maintain at 45 °C. Using an addition funnel, add anhydrous ethyl acetate dropwise. Stop addition immediately when a faint, persistent turbidity is observed (the cloud point, typically around 40-50 mL of EtOAc).
-
Seeding & Aging: Add 50 mg of pure methyl 4-methylpiperazine-2-carboxylate dihydrochloride seed crystals. Hold the temperature at 45 °C for 30 minutes. (Causality: This isothermal aging allows the seeds to grow, pulling the system out of the liquid-liquid phase separation zone and into the solid crystallization zone).
-
Cooling: Program the heating mantle to cool to 5 °C at a strict rate of 0.5 °C/min.
-
Isolation: Filter the resulting white crystalline slurry under vacuum. Wash the filter cake with 15 mL of cold (0 °C) ethyl acetate.
-
Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual solvent.
Part 4: Process Visualizations
Workflow for Antisolvent Crystallization of Piperazine Derivatives.
Troubleshooting Logic Tree for Oiling Out and Impurity Resolution.
References
-
NextSDS. "methyl 4-methylpiperazine-2-carboxylate dihydrochloride — Chemical Substance Information." NextSDS Database. Available at:[Link]
-
NextSDS. "(2R)-4-methylpiperazine-2-carboxylic acid dihydrochloride — Chemical Substance Information." NextSDS Database. Available at:[Link]
- Google Patents. "JP4356292B2 - Method for producing amino acid ester hydrochloride." Google Patents.
-
National Center for Biotechnology Information (PMC). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." PMC6152060. Available at:[Link]
Sources
Optimizing reaction conditions for methyl 4-methylpiperazine-2-carboxylate dihydrochloride
Welcome to the Technical Support Center for Methyl 4-methylpiperazine-2-carboxylate dihydrochloride (CAS: 705966-34-3) [1]. This portal is designed for researchers and drug development professionals seeking to optimize the synthesis, isolation, and handling of this critical piperazine building block.
Below, you will find diagnostic troubleshooting guides, validated experimental protocols, and mechanistic insights to ensure high-yield, reproducible results.
System Overview & Chemical Properties
Methyl 4-methylpiperazine-2-carboxylate dihydrochloride is a highly polar, water-soluble heterocyclic salt. The presence of the dihydrochloride matrix is not merely a formulation choice; it is a structural necessity. In its free-base form, the unhindered N1 secondary amine rapidly undergoes intermolecular nucleophilic attack on the C2 methyl ester of adjacent molecules, resulting in the formation of inactive diketopiperazine dimers.
| Property | Value |
| Chemical Name | Methyl 4-methylpiperazine-2-carboxylate dihydrochloride |
| CAS Number | 705966-34-3 |
| Molecular Formula | C₇H₁₄N₂O₂ · 2HCl |
| Molecular Weight | 231.12 g/mol |
| Target LC-MS [M+H]⁺ | 159.1 m/z (Free base) |
Diagnostic FAQs & Troubleshooting Guide
Q1: Why is my yield dropping significantly during the post-reaction workup phase? Cause: You are likely neutralizing the reaction mixture. If the pH is raised above 7 to extract the free base, the N1 amine becomes deprotonated and highly nucleophilic. This triggers rapid intermolecular aminolysis, converting your product into a diketopiperazine dimer. Solution: Do not perform an aqueous basic workup. The product must be isolated directly as the dihydrochloride salt. After the esterification reaction in methanol/thionyl chloride, remove the volatiles under reduced pressure and directly triturate the resulting crude salt with anhydrous diethyl ether[2].
Q2: I am starting from methyl piperazine-2-carboxylate and trying to selectively methylate the N4 position. Why am I getting a mixture of N1, N4-dimethylated, and unreacted products? Cause: While the N1 position is sterically hindered by the adjacent C2 carboxylate, standard alkylation conditions (e.g., MeI, K₂CO₃) lack the specificity required to differentiate the two nitrogen atoms perfectly. Solution: Switch your synthetic route. It is vastly more efficient to start with 4-methylpiperazine-2-carboxylic acid (CAS: 721876-16-0) [3] and perform the esterification as the final step. If you must start from the unmethylated piperazine, use Eschweiler-Clarke conditions (formaldehyde/formic acid), which leverage the steric bulk of the C2 ester to favor N4-reductive amination [4].
Q3: My isolated dihydrochloride salt turns into a sticky, gummy paste within minutes of exposure to air. How do I prevent this? Cause: Piperazine hydrochloride salts are notoriously hygroscopic and deliquescent. The ambient humidity in your laboratory is dissolving the crystal lattice. Solution: The salt must be filtered under a blanket of argon or nitrogen using a Schlenk frit. Transfer the solid immediately to a vacuum desiccator containing P₂O₅. Store the final product in tightly sealed amber vials backfilled with argon at -20 °C.
Quantitative Optimization Data
To maximize the conversion of 4-methylpiperazine-2-carboxylic acid to its methyl ester, the stoichiometry of thionyl chloride (SOCl₂) and the thermal conditions must be strictly controlled. SOCl₂ acts as both the dehydrating agent and the source of in situ HCl, which catalyzes the esterification and protects the amines.
Table 1: Optimization of Esterification Conditions
| Condition | SOCl₂ (Equivalents) | Temperature | Time (h) | Yield (%) | Diketopiperazine Impurity (%) |
| A | 1.2 | 25 °C | 24 | 45 | < 1 |
| B | 2.5 | 65 °C (Reflux) | 12 | 88 | < 1 |
| C (Basic Workup) | 2.5 | 65 °C (Reflux) | 12 | 30 | > 50 |
Validated Experimental Protocol
Synthesis of Methyl 4-methylpiperazine-2-carboxylate dihydrochloride
Safety Note: Thionyl chloride reacts violently with water to release SO₂ and HCl gases. Perform all steps in a well-ventilated fume hood using rigorously dried glassware.
Step-by-Step Methodology:
-
Preparation: Suspend 4-methylpiperazine-2-carboxylic acid (1.0 eq, 10.0 mmol) in anhydrous methanol (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Activation: Cool the suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Add thionyl chloride (2.5 eq, 25.0 mmol) dropwise over 30 minutes via a syringe. Mechanistic Insight: Slow addition controls the exothermic reaction and prevents the degradation of methanol into chloromethane and water.
-
Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 65 °C for 12 hours.
-
QC Check (Self-Validation): Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze. The reaction is complete when the starting material is consumed and the [M+H]⁺ 159.1 peak is dominant.
-
Isolation: Cool the mixture to room temperature. Concentrate the solution in vacuo (rotary evaporator, bath temp < 40 °C) to yield a thick oil.
-
Crystallization: Add anhydrous diethyl ether (20 mL) to the oil and stir vigorously for 1 hour until a free-flowing white precipitate forms.
-
Filtration: Filter the precipitate rapidly under an argon atmosphere, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum for 24 hours to afford the title compound.
Visual Workflow & Logic Pathway
The following diagram maps the optimal synthetic workflow, highlighting the critical troubleshooting checkpoints where the process is most likely to fail.
Fig 1: Synthetic workflow and troubleshooting checkpoints for the target dihydrochloride salt.
References
-
NextSDS. "methyl 4-methylpiperazine-2-carboxylate dihydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
-
Levin, J. I., et al. "Design and Synthesis of Piperazine-Based Matrix Metalloproteinase Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2000. Available at:[Link]
-
National Center for Biotechnology Information. "4-Methylpiperazine-2-carboxylic acid | C6H12N2O2 | CID 6420903." PubChem. Available at:[Link]
- Weipert, E. A. "Methylation of piperazines." US Patent 3154553A, Google Patents, 1964.
Preventing degradation of methyl 4-methylpiperazine-2-carboxylate dihydrochloride during storage
Technical Support Center: Troubleshooting & Storage Guide for Methyl 4-methylpiperazine-2-carboxylate Dihydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden degradation of piperazine ester salts. Methyl 4-methylpiperazine-2-carboxylate dihydrochloride is a highly valuable synthetic intermediate, but it possesses a critical structural vulnerability: the combination of a moisture-sensitive methyl ester and a highly hygroscopic dihydrochloride salt.
This guide is designed to provide you with a mechanistic understanding of why this compound degrades, how to definitively detect it, and the exact protocols required to maintain >99% purity across long-term storage.
Diagnostic FAQs: Understanding the Chemistry of Degradation
Q1: Why is my powdered compound turning into a sticky paste and losing its efficacy, even when capped? A: You are observing deliquescence driven by the compound's salt form. Piperazine dihydrochloride derivatives are inherently hygroscopic and readily absorb atmospheric moisture[1]. Because this molecule contains two protonated amines (the dihydrochloride salt), the crystal lattice acts as a sponge for water[2]. Once moisture is absorbed, the solid partially dissolves in its own water of hydration, creating a highly acidic "micro-brine" (pH < 2). This acidic environment acts as a potent catalyst for the hydrolysis of the methyl ester group, irreversibly converting your compound into 4-methylpiperazine-2-carboxylic acid and methanol.
Q2: How can I definitively detect if my batch has degraded? A: Visual inspection is not enough; by the time the powder clumps, significant hydrolysis has already occurred. You must use liquid chromatography-mass spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) to validate the integrity of the batch[1].
-
LC-MS Validation: The intact methyl ester has an exact mass of ~158 Da (yielding an [M+H]+ peak at m/z 159 ). The primary degradant, 4-methylpiperazine-2-carboxylic acid, will show an [M+H]+ peak at m/z 145 (a loss of 14 Da corresponding to the replacement of the methyl group with a proton).
-
HPLC Validation: The hydrolyzed carboxylic acid is significantly more polar than the methyl ester. On a standard Reverse-Phase C18 column, the degradant will elute much earlier than the intact compound.
Q3: Can I store this compound in a standard 4°C laboratory refrigerator? A: Only for very short-term use (less than a week), and only if heavily desiccated. Standard refrigerators have high internal humidity. If the vial is not perfectly sealed, the temperature fluctuations will cause condensation inside the vial, rapidly accelerating acid hydrolysis[3]. For long-term stability, sub-zero temperatures (-20°C) under an inert atmosphere are strictly required.
Mechanistic Insights: The Degradation Pathway
To effectively protect your reagents, you must understand the causality of their failure. The diagram below illustrates the self-catalyzing loop of degradation that occurs when this compound is exposed to ambient air.
Mechanistic pathway of moisture-induced, acid-catalyzed ester hydrolysis in dihydrochloride salts.
Quantitative Stability Data
The following table summarizes the kinetic degradation risk of methyl 4-methylpiperazine-2-carboxylate dihydrochloride across various storage environments.
| Storage Condition | Atmosphere | Relative Humidity (RH) | Est. Shelf Life (>98% Purity) | Primary Degradation Risk |
| Ambient (25°C) | Air | Ambient (~40-60%) | < 2 weeks | Rapid Acid Hydrolysis |
| 4°C (Fridge) | Air | High (Condensation Risk) | < 1 month | Moisture-induced Hydrolysis |
| 4°C (Desiccated) | Air | < 10% (Silica Gel) | 3 - 6 months | Slow Hydrolysis |
| -20°C (Freezer) | Argon / N₂ | ~ 0% | > 24 months | None (Kinetically Halted) |
Actionable Protocols: Anaerobic Aliquoting and Storage SOP
To create a self-validating system of storage, you must eliminate both moisture and thermal energy. Follow this step-by-step methodology immediately upon receiving the bulk compound.
Materials Required:
-
Inert gas source (Argon is preferred over Nitrogen as it is heavier than air and blankets the solid).
-
Amber glass vials with PTFE-lined screw caps (PTFE prevents moisture permeation).
-
Secondary containment (a vacuum desiccator jar or a heavy-duty zip-seal bag with indicating silica gel).
Step-by-Step Methodology:
-
Preparation: Bake the amber glass vials and PTFE caps in an oven at 120°C for 2 hours to drive off surface moisture. Allow them to cool completely in a desiccator before use.
-
Inert Transfer: Move the bulk bottle of methyl 4-methylpiperazine-2-carboxylate dihydrochloride into a glovebox purged with dry Nitrogen or Argon. If a glovebox is unavailable, use an inverted funnel with a steady flow of Argon over your balance area.
-
Aliquoting: Weigh the compound into single-use aliquots (e.g., 50 mg or 100 mg per vial). Scientific Rationale: Single-use aliquots prevent the repeated freeze-thaw and condensation cycles that occur when opening a bulk bottle multiple times.
-
Argon Blanketing: Gently blow a stream of Argon gas into each vial for 3-5 seconds to displace ambient air. Immediately seal tightly with the PTFE-lined cap[3].
-
Secondary Containment: Place all sealed aliquots into a secondary container filled with fresh, indicating silica gel (blue/orange). Self-Validation: If the silica gel changes color (e.g., blue to pink), your secondary seal has failed, and the vials are at risk.
-
Storage: Store the secondary container in a -20°C freezer.
-
Retrieval (Critical Step): When you need to use an aliquot, remove it from the -20°C freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. Scientific Rationale: Opening a cold vial immediately causes ambient humidity to condense directly onto the hygroscopic powder, instantly initiating the degradation cascade.
Optimal inert-atmosphere aliquoting and sub-zero storage workflow to prevent degradation.
References
-
Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893. PubChem. Available at: [Link]
Sources
Technical Support Center: Advanced Purification of Methyl 4-methylpiperazine-2-carboxylate Dihydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the isolation, purification, and chromatographic analysis of methyl 4-methylpiperazine-2-carboxylate dihydrochloride .
Due to its dual basic amine centers, labile ester group, and extreme polarity, this compound presents unique physicochemical challenges. This guide synthesizes field-proven methodologies to help you troubleshoot and optimize your purification workflows.
Part 1: Physicochemical Profiling & Causality
To successfully purify this compound, one must first understand the molecular causality behind its behavior:
-
Extreme Hygroscopicity: As a dihydrochloride salt of a diamine, the crystal lattice is highly susceptible to disruption by atmospheric water. The protonated nitrogens strongly coordinate with moisture, leading to deliquescence (gumming).
-
Ester Lability: The methyl ester at the C2 position is sterically accessible. Under aqueous basic conditions (often mistakenly used during free-basing attempts), the hydroxide ion acts as a strong nucleophile, rapidly hydrolyzing the ester into 4-methylpiperazine-2-carboxylic acid.
-
Hydrophilic Partitioning: The fully protonated piperazine core is heavily hydrated in aqueous solutions, preventing it from partitioning into hydrophobic stationary phases (like C18) during standard chromatography.
Part 2: Troubleshooting FAQs
Q1: My dihydrochloride salt turns into a sticky, intractable gum during solvent evaporation. How do I obtain a free-flowing crystalline powder? Cause: The formation of a syrup is driven by the compound's hygroscopicity combined with residual protic solvents (like water or unevaporated methanol) disrupting the nucleation process. Solution: You must strictly utilize anhydrous anti-solvents and perform isolations under an inert atmosphere. If a gum has already formed, trituration with cold, anhydrous diethyl ether while vigorously scratching the flask will mechanically break the supersaturated syrup, strip away residual protic solvents, and force crystallization[1].
Q2: I am observing significant degradation into 4-methylpiperazine-2-carboxylic acid during silica gel chromatography. How can I prevent this? Cause: Standard silica gel chromatography often requires free-basing the amine to prevent tailing. If you used aqueous bases (e.g., NaHCO3 or NaOH ) during the workup, you catalyzed the hydrolysis of the methyl ester. Solution: Avoid aqueous basic workups entirely. It is highly recommended to purify the compound as the intact dihydrochloride salt using crystallization. If chromatography is unavoidable, utilize non-aqueous techniques like Supercritical Fluid Chromatography (SFC)[2].
Q3: The compound elutes completely at the void volume on our standard C18 RP-HPLC column, making impurity profiling impossible. What is the correct analytical approach? Cause: In standard reversed-phase HPLC, retention relies on hydrophobic interactions. The extremely polar, doubly protonated piperazine core cannot interact with the hydrophobic C18 chains and remains entirely in the mobile phase. Solution: Switch your separation mode to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase, allowing the polar analyte to partition into a water-enriched layer immobilized on the column surface, yielding excellent retention[3].
Part 3: Experimental Protocols & Workflows
Protocol A: Anhydrous Recrystallization of the Dihydrochloride Salt
This self-validating protocol ensures the removal of inorganic impurities while preventing deliquescence.
Step-by-Step Methodology:
-
Dissolution: Suspend the crude methyl 4-methylpiperazine-2-carboxylate dihydrochloride in a minimum volume of anhydrous methanol (approx. 3–5 mL/g). Warm gently to 40°C under a nitrogen atmosphere until fully dissolved.
-
Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter into a dry, multi-neck flask to remove insoluble inorganic salts (e.g., NaCl).
-
Anti-Solvent Addition: Slowly add anhydrous isopropanol (IPA) dropwise under vigorous stirring until the solution becomes slightly turbid (cloud point).
-
Nucleation: Cool the mixture to 0–5°C using an ice bath while maintaining a steady stream of dry nitrogen. Allow to stand undisturbed for 2 hours.
-
Isolation: Filter the resulting crystals rapidly using a Büchner funnel under a nitrogen blanket. Wash the filter cake immediately with cold, anhydrous diethyl ether.
-
Drying: Transfer the solid to a vacuum desiccator containing a strong desiccant (e.g., P2O5 ). Dry under high vacuum (<1 mbar) for 12 hours.
-
Self-Validation Check: A successful isolation yields a free-flowing powder that does not clump when agitated in a glass vial. If the powder rapidly adheres to the glass walls, moisture contamination has occurred.
Workflow for the anhydrous isolation and crystallization of hygroscopic dihydrochloride salts.
Table 1: Solvent Systems for Dihydrochloride Salt Recrystallization
| Solvent / Anti-Solvent System | Nucleation Speed | Yield | Recommended Application |
| Methanol / Diethyl Ether | Very Fast | High | Best for rapid precipitation; prone to gumming if moisture is present. |
| Methanol / Isopropanol | Slow | Moderate | Optimal: Yields high-purity, stable crystalline solids[1]. |
| Ethanol / Acetone | Moderate | High | Good alternative if methanol causes transesterification (rare). |
Protocol B: HILIC-ELSD Method for Purity Profiling
Because the piperazine core lacks a strong UV chromophore and is highly polar, HILIC coupled with Evaporative Light Scattering Detection (ELSD) is the gold standard[3].
Step-by-Step Methodology:
-
Column Selection: Equip the HPLC with a Cyanopropyl (CN) or Diol-bonded HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase Preparation:
-
Phase A: 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.
-
Phase B: 100% LC-MS grade Acetonitrile.
-
-
Gradient Setup: Initiate the run at 90% B (highly organic conditions are required to build the aqueous partition layer on the stationary phase). Ramp down to 60% B over 10 minutes.
-
Sample Preparation: Dissolve the purified salt in 80% Acetonitrile / 20% Water. (Critical: Injecting the sample in 100% water will locally destroy the HILIC partition layer, causing severe peak splitting).
-
Detection: Route the eluent to an ELSD (Drift tube temp: 40°C, Nebulizer gas: N2 ).
-
Self-Validation Check: Inject a non-retained marker (e.g., toluene) to determine the void volume ( t0 ). A valid HILIC method must demonstrate a retention factor ( k′ ) > 2.0 for the piperazine derivative.
Decision logic for selecting chromatographic methods for highly polar piperazine derivatives.
Table 2: Chromatographic Method Comparison for Polar Piperazine Derivatives
| Chromatographic Mode | Primary Retention Mechanism | Resolution / Retention | Suitability for Dihydrochloride Salts |
| RP-HPLC (C18) | Hydrophobic partitioning | Poor (Void volume elution) | Not recommended; requires ion-pairing agents that suppress MS. |
| HILIC (Diol/CN) | Aqueous layer partitioning | Excellent | Ideal: Best for purity profiling and MS/ELSD compatibility[3]. |
| SFC (CO2/MeOH) | Entropy-controlled interactions | Excellent | Ideal: Best for preparative-scale purification and scale-up[2]. |
References
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. URL: [Link]
-
Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis. PubMed. URL:[Link]
- Synthesis of histamine dihydrochloride (US Patent 6620942B2). Google Patents.
Sources
- 1. US6620942B2 - Synthesis of histamine dihydrochloride - Google Patents [patents.google.com]
- 2. Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Solving solubility issues with methyl 4-methylpiperazine-2-carboxylate dihydrochloride in aqueous media
Technical Support Center: Troubleshooting Methyl 4-methylpiperazine-2-carboxylate Dihydrochloride
Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous behavior of piperazine dihydrochloride salts. The core issue rarely stems from the compound's inherent insolubility, but rather from a misunderstanding of its acid-base chemistry and ester stability in physiological buffers.
This guide provides mechanistic insights and field-proven, self-validating protocols for resolving solubility and stability issues associated with methyl 4-methylpiperazine-2-carboxylate dihydrochloride in biological media.
Section 1: Core Troubleshooting & FAQs (Mechanistic Insights)
Q1: Why does my compound precipitate when I prepare a 10 mM stock directly in PBS (pH 7.4)? Causality & Mechanism: The compound is supplied as a dihydrochloride salt. While the salt form is highly water-soluble, dissolving it directly into a buffered solution like Phosphate-Buffered Saline (PBS) forces an immediate acid-base reaction. The buffer neutralizes the hydrochloride salt, stripping protons from the piperazine nitrogens. This converts the molecule into its uncharged "free base" form. The free base, possessing a lipophilic methyl ester and methyl group, has a significantly lower aqueous solubility limit than the salt. When the concentration exceeds this limit, the free base crashes out of solution as a cloudy precipitate.
Q2: I bypassed the buffer and dissolved it in pure DI water. It dissolved perfectly, but my cell-based assay died immediately upon addition. What happened? Causality & Mechanism: Dihydrochloride salts of piperazine derivatives release two equivalents of hydrochloric acid upon dissolution. A standard 5% aqueous solution of a piperazine dihydrochloride will exhibit a[1]. If you add a high volume of this unbuffered, acidic stock directly to your cell culture, you will overwhelm the media's buffering capacity. This causes a rapid, localized pH drop that is highly toxic to cells.
Q3: My LC-MS analysis of a 24-hour old aqueous stock shows a major peak with a mass shift of -14 Da. Is the compound degrading? Causality & Mechanism: Yes. The mass shift of -14 Da corresponds to the loss of a methylene group (CH 2 ), which is the hallmark of ester hydrolysis. In aqueous media—especially at neutral to basic pH—hydroxide ions act as nucleophiles and attack the electrophilic carbonyl carbon of the methyl ester. This base-catalyzed hydrolysis cleaves the ester, yielding 4-methylpiperazine-2-carboxylic acid and methanol. Researchers often exploit this hydrolysis intentionally to for biological screening[2], but if your assay requires the intact ester, this degradation will confound your results.
Section 2: Visualizing the Chemical Logic
Fig 1: pH-dependent aqueous equilibrium and degradation pathways of the piperazine ester.
Fig 2: Decision tree for resolving precipitation issues during stock preparation.
Section 3: Quantitative Data & Solubility Profiles
To ensure experimental reproducibility, consult the following physicochemical matrix before selecting your solvent system.
| Solvent / Medium | Initial pH | Max Solubility (Est.) | 24h Stability | Dominant Molecular Species |
| Unbuffered DI Water | ~3.0 - 3.5 | > 100 mM | High | Dihydrochloride Salt |
| PBS (1X, pH 7.4) | 7.4 | < 5 mM | Low (Hydrolysis) | Free Base |
| 0.1 M HCl | 1.0 | > 100 mM | High | Dihydrochloride Salt |
| DMSO | N/A | < 10 mM | Moderate | Dihydrochloride Salt |
Section 4: Self-Validating Experimental Protocols
To prevent precipitation and hydrolysis, you must separate the storage phase (low pH, high concentration) from the assay phase (physiological pH, low concentration).
Protocol A: Preparation of a Stable 50 mM Aqueous Stock
-
Solvent Selection: Use sterile, unbuffered, cell-culture grade Type 1 Deionized (DI) water. Do not use PBS, Tris, or HEPES.
-
Dissolution: Add the appropriate volume of DI water to the lyophilized powder to achieve a 50 mM concentration. Vortex vigorously for 30 seconds.
-
Validation Check 1 (Visual): Hold the tube against a dark background. The solution must be optically clear. Any turbidity indicates incomplete dissolution; if observed, sonicate for 1 minute.
-
Validation Check 2 (pH): Spot 1 µL of the stock solution onto pH indicator paper. The pH should read between 3.0 and 4.0. If the pH is >5.0, your water source may be contaminated with alkaline agents, which will prematurely trigger ester hydrolysis.
-
Storage: Aliquot the stock into single-use vials and store at -20°C. The low pH and freezing temperatures will halt base-catalyzed ester hydrolysis.
Protocol B: In Vitro Assay Dilution Workflow
-
Preparation: Thaw a single 50 mM stock aliquot immediately before use. Keep on ice.
-
Pre-warming: Ensure your final assay media (e.g., DMEM + 10% FBS) is pre-warmed to 37°C and properly buffered in the incubator environment.
-
High-Ratio Dilution: Dilute the stock solution directly into the assay media at a minimum ratio of 1:1000 (e.g., 1 µL of stock into 1 mL of media). This yields a final concentration of 50 µM.
-
Validation Check 3 (Buffer Capacity): Check the color of the phenol red in your media. It should remain a healthy pink/red. A shift to yellow indicates that the acidic stock has overwhelmed the buffer, meaning your dilution ratio was too low.
-
Execution: Proceed immediately with the biological assay to minimize the window for ester hydrolysis at pH 7.4.
Section 5: References
-
PubChem. "Piperazine Dihydrochloride" (CID 8893). National Center for Biotechnology Information. URL:[Link]
-
Brockunier, L. L., et al. "Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production." The Journal of Organic Chemistry, American Chemical Society, 2018. URL:[Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of Methyl 4-methylpiperazine-2-carboxylate Dihydrochloride
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with methyl 4-methylpiperazine-2-carboxylate dihydrochloride (CAS: 705966-34-3).
This molecule is a critical synthetic intermediate used in the development of [1] and serves as a highly potent (often referred to as CHMA1004 in its free base form) [2]. Because of its dense functionality—a secondary amine, a tertiary amine, and a hydrolyzable methyl ester—synthesizing this compound with high purity requires strict control over regioselectivity and moisture.
Synthetic Workflow & Byproduct Pathways
Understanding the mechanistic branching points of your synthesis is the first step in troubleshooting. The diagram below illustrates the optimized synthetic route alongside the three most common byproduct pathways: over-methylation, quaternary salt formation, and ester hydrolysis.
Fig 1. Synthesis workflow of methyl 4-methylpiperazine-2-carboxylate 2HCl and byproduct pathways.
Quantitative Data: LC-MS Byproduct Profiling
To maintain pharmaceutical-grade purity, process monitoring via LC-MS (ESI+) is essential. Below is a diagnostic table of the target compound and its common mechanistic byproducts.
| Compound / Isomer | Chemical Formula | m/z [M+H]⁺ | Primary Cause | Acceptable Limit |
| Methyl 4-methylpiperazine-2-carboxylate | C₇H₁₄N₂O₂ | 159.1 | Target Product | > 98.0% |
| Methyl piperazine-2-carboxylate | C₆H₁₂N₂O₂ | 145.1 | Incomplete N4-methylation | < 0.5% |
| 4-methylpiperazine-2-carboxylic acid | C₆H₁₂N₂O₂ | 145.1 | Ester hydrolysis (Water ingress) | < 0.5% |
| Methyl 1,4-dimethylpiperazine-2-carboxylate | C₈H₁₆N₂O₂ | 173.1 | Over-methylation (N1 attack) | < 0.1% |
| N4,N4-dimethyl quaternary ammonium salt | C₈H₁₆N₂O₂⁺ | 173.1 | Excess alkylating agent | < 0.1% |
Expert Analytical Trap : Notice that the unmethylated intermediate (methyl piperazine-2-carboxylate) and the hydrolysis byproduct (4-methylpiperazine-2-carboxylic acid) are structural isomers sharing the exact same mass (m/z 145.1 ). To differentiate them, you must rely on chromatographic retention time (the zwitterionic acid elutes much earlier on a C18 reverse-phase column) or ¹H-NMR (checking for the absence of the sharp methoxy singlet at ~3.7 ppm).
Self-Validating Experimental Protocol
Do not just follow these steps; understand the causality behind them. This protocol incorporates a self-validating feedback loop to ensure intermediate purity before proceeding to the highly sensitive salt-formation stage.
Step 1: Esterification
-
Suspend piperazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes) under an inert N₂ atmosphere at 0 °C.
-
Dropwise add thionyl chloride (SOCl₂, 1.5 eq).
-
Causality: SOCl₂ reacts with methanol to generate anhydrous HCl in situ. This acts as both the acid catalyst and a dehydrating agent, driving the equilibrium toward the ester without introducing water.
-
-
Reflux at 65 °C for 12 hours. Concentrate in vacuo to yield methyl piperazine-2-carboxylate hydrochloride.
Step 2: Regioselective N4-Methylation (Eschweiler-Clarke)
-
Dissolve the intermediate in formic acid (5.0 eq) and add 37% aqueous formaldehyde (1.05 eq).
-
Heat to 80 °C for 4 hours.
-
Causality: The [3] is utilized because it prevents quaternary ammonium salt formation (unlike methyl iodide). Formic acid acts as the hydride donor.
-
-
Self-Validation Check : Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS.
-
Decision Gate: If the ratio of m/z 159.1 to m/z 145.1 is < 99:1, add an additional 0.05 eq of HCHO and heat for 1 hour. Do not proceed until starting material is consumed.
-
-
Basify the mixture with saturated Na₂CO₃ to pH 9 and extract with dichloromethane (3 x 10 vol). Dry over anhydrous Na₂SO₄ and concentrate to yield the free base.
Step 3: Dihydrochloride Salt Formation
-
Dissolve the free base in anhydrous 1,4-dioxane (5 volumes).
-
Slowly add a 4.0 M solution of anhydrous HCl in dioxane (2.5 eq) at 0 °C.
-
Causality: The dihydrochloride salt requires strictly anhydrous conditions. Using aqueous HCl will immediately hydrolyze the methyl ester back to the carboxylic acid.
-
-
Stir for 2 hours, filter the resulting white precipitate under a nitrogen blanket, wash with cold methyl tert-butyl ether (MTBE), and dry under high vacuum.
Troubleshooting & FAQs
Q1: I am detecting a significant +14 Da mass impurity (m/z 173.1). How do I suppress this over-methylation? A: This mass corresponds to methyl 1,4-dimethylpiperazine-2-carboxylate (or a quaternary salt). It is caused by using an excess of formaldehyde or prolonged heating. Fix: Strictly limit HCHO to 1.05 equivalents. The N1 position is naturally deactivated by the steric bulk and electron-withdrawing inductive effect of the adjacent C2-ester. However, if excess electrophile is present, the N1 amine will eventually react. Use the LC-MS feedback loop described in Step 2 to titrate the reaction rather than overloading reagents upfront.
Q2: My final dihydrochloride salt is contaminated with the free carboxylic acid (m/z 145.1). What went wrong? A: You experienced ester hydrolysis during the salt formation step. The methyl ester is highly labile in the presence of strong acids and trace water. Fix: Ensure your HCl source is strictly anhydrous (e.g., HCl gas dissolved in dioxane or diethyl ether). Furthermore, because the dihydrochloride salt is hygroscopic, filter the final product under a nitrogen blanket and store it in a desiccator.
Q3: Why shouldn't I use Methyl Iodide (MeI) and a base for the methylation step? A: Methyl iodide is a highly reactive, unselective alkylating agent. Because the N4 position of the piperazine ring is highly nucleophilic, MeI will not stop at the tertiary amine; it will rapidly undergo a second alkylation to form the N4,N4-dimethyl quaternary ammonium salt. The Eschweiler-Clarke conditions (formaldehyde/formic acid) chemically cannot form quaternary salts because the intermediate iminium ion requires a lone pair on the nitrogen to form.
Q4: The final product precipitates as a sticky gum rather than a crystalline powder. How can I improve the morphology? A: Gummy residues are a classic symptom of residual formic acid from Step 2, or trace moisture absorption during Step 3. Fix: Ensure the organic extracts in Step 2 are thoroughly washed with brine and completely dried. If a gum forms during salt precipitation, do not evaporate the solvent. Instead, vigorously triturate the gum with anhydrous MTBE or diethyl ether and sonicate. The shear force and non-polar solvent will strip away residual impurities and force the dihydrochloride salt into a crystalline lattice.
References
- US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors Google Patents URL
-
RNA m6A methyltransferase activator affects anxiety-related behaviours, monoamines and striatal gene expression in the rat Acta Neuropsychiatrica (via PubMed) URL:[Link]
-
The ReactALL Platform: Experimental Data and Case Studies Organic Process Research & Development (ACS Publications) URL:[Link]
Mass Spectrometry Analysis and Fragmentation of Methyl 4-methylpiperazine-2-carboxylate Dihydrochloride
Introduction & Analytical Rationale
Methyl 4-methylpiperazine-2-carboxylate dihydrochloride (CAS: 705966-34-3) is a highly versatile heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical agents, including ALK5 inhibitors for fibrotic disorders and novel antimicrobial derivatives[1][2].
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and pharmacokinetic quantification of piperazine derivatives. Because this compound is supplied as a dihydrochloride salt, it is highly polar. Furthermore, the piperazine ring and the ester moiety present multiple competing fragmentation pathways during Collision-Induced Dissociation (CID)[3][4].
This guide objectively compares the performance of two primary mass spectrometry platforms—Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) —for the analysis of this compound, providing a self-validating experimental protocol and mechanistic insights into its fragmentation behavior.
Mechanistic Fragmentation Pathways (ESI-MS/MS)
Understanding the causality behind the fragmentation of methyl 4-methylpiperazine-2-carboxylate is essential for robust assay development.
Ionization Dynamics: During Electrospray Ionization (ESI), the dihydrochloride salt completely dissociates in the acidic mobile phase. The tertiary amine of the N-methyl group and the secondary amine in the piperazine ring possess high proton affinities. Consequently, ESI in positive ion mode (ESI+) is the optimal choice, yielding a highly abundant protonated free base precursor ion [M+H]+ at m/z 159.1134.
CID Fragmentation Logic: When subjected to CID, the molecule undergoes predictable, energy-dependent bond cleavages[5][6]:
-
Ester Cleavage (Low Collision Energy): The most labile moiety is the methyl ester. Neutral loss of methanol (CH₃OH, 32.0262 Da) yields an abundant product ion at m/z 127.0872. Alternatively, alpha-cleavage results in the loss of the entire ester radical (•COOCH₃), yielding a stable piperazinium ion at m/z 100.1001.
-
Ring Opening (Medium to High Collision Energy): Piperazine rings typically fragment via the cleavage of two C-N bonds. The loss of the N-methyl group or cross-ring cleavage produces characteristic lower-mass fragments (e.g., m/z ~70 and m/z 56)[3].
ESI-MS/MS fragmentation pathways of methyl 4-methylpiperazine-2-carboxylate.
Platform Comparison Guide: QqQ vs. Q-TOF
When analyzing methyl 4-methylpiperazine-2-carboxylate dihydrochloride, the choice of instrument dictates the quality and utility of the data. Below is an objective performance comparison between targeted (QqQ) and high-resolution (Q-TOF) platforms.
| Performance Metric | ESI-Triple Quadrupole (QqQ) | ESI-Quadrupole Time-of-Flight (Q-TOF) |
| Primary Application | Pharmacokinetic (PK) quantification, high-throughput screening. | Impurity profiling, metabolite identification (e.g., N-demethylation)[5][6]. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM). | Full Scan / Information-Dependent Acquisition (IDA). |
| Mass Accuracy | Nominal mass (~0.1 Da error). | High Resolution (< 2 ppm error). |
| Sensitivity (LOD) | Excellent (Sub-nanogram/mL range). | Good (Low nanogram/mL range). |
| Dynamic Range | 4 to 5 orders of magnitude. | 3 to 4 orders of magnitude. |
| Structural Confidence | Relies on pre-optimized transitions. | Self-validating via exact mass and isotopic distribution[1]. |
Scientist's Verdict: If your goal is to track the clearance of this compound in a biological matrix, the QqQ is the superior choice due to its unmatched sensitivity and linear dynamic range. However, if you are synthesizing derivatives or investigating its phase I metabolism (where N-oxidation or N-demethylation of the piperazine ring is expected), the Q-TOF is mandatory to prevent false positives and confirm exact elemental compositions[6].
Experimental Protocol: LC-MS/MS Workflow
To ensure reproducibility, the following protocol represents a self-validating system for the analysis of the compound.
Note on Causality: Because the dihydrochloride salt makes the analyte highly polar, traditional C18 columns will result in poor retention (elution in the void volume) and severe ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized to ensure adequate retention.
Step 1: Sample Preparation
-
Accurately weigh 1.0 mg of methyl 4-methylpiperazine-2-carboxylate dihydrochloride.
-
Dissolve in 1.0 mL of LC-MS grade Acetonitrile/Water (90:10, v/v) to create a 1 mg/mL stock solution. Caution: Do not use 100% water, as it will cause peak distortion on a HILIC column.
-
Dilute the stock to a working concentration of 100 ng/mL using the mobile phase starting conditions.
Step 2: Chromatographic Separation (HILIC)
-
Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0 to keep the piperazine fully protonated).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, return to 95% B.
-
Flow Rate: 0.4 mL/min.
Step 3: Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: +3.5 kV
-
Desolvation Temperature: 400 °C (Required to efficiently evaporate the high-aqueous eluent at the end of the gradient).
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Collision Gas: Argon (optimized at 2.0 x 10⁻³ mbar).
Quantitative Data Presentation
The following table summarizes the optimized MRM transitions and high-resolution exact masses for the self-validation of the compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Exact Mass Error (ppm) | Collision Energy (eV) | Structural Assignment |
| 159.1134 | 127.0872 | -0.8 | 15 | [M+H−CH3OH]+ |
| 159.1134 | 100.1001 | +1.2 | 22 | [M+H−COOCH3]+ |
| 159.1134 | 70.0656 | -0.5 | 35 | Cross-ring cleavage fragment |
| 159.1134 | 56.0500 | +0.9 | 40 | [C3H6N]+ (Common piperazine fragment) |
Data Interpretation: The transition 159.1→100.1 is recommended as the primary "Quantifier" ion due to its high abundance and stability. The 159.1→70.1 transition should be used as the "Qualifier" ion to ensure peak purity.
References
-
Methyl 4-methylpiperazine-2-carboxylate | C7H14N2O2 | CID 12225060 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]
-
methyl 4-methylpiperazine-2-carboxylate dihydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity Source: PubMed (NIH) URL:[Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues Source: Journal of Chinese Mass Spectrometry Society URL:[Link]
-
Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS Source: RSC Advances URL:[Link]
-
Identification and characterization of in vitro phase I and reactive metabolites of masitinib using LC-MS Source: SciSpace / RSC Advances URL:[Link]
- US20240018122A1 - Pyridazinyl amino derivatives as ALK5 inhibitors Source: Google Patents URL
Sources
- 1. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]
- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]
- 6. scispace.com [scispace.com]
Spectroscopic Validation of Methyl 4-Methylpiperazine-2-Carboxylate Dihydrochloride: A Comparative Analytical Guide
Executive Summary & Analytical Causality
Methyl 4-methylpiperazine-2-carboxylate dihydrochloride (CAS: 705966-34-3) is a highly versatile pharmaceutical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted oncology therapeutics and broad-spectrum antimicrobials 1[1]. Because the basic piperazine nitrogen atoms are prone to oxidation and environmental degradation, the compound is stabilized as a dihydrochloride salt.
A critical challenge in sourcing this intermediate is distinguishing a High-Purity Reference Standard (>99%) from a Commercial Standard Grade (~95%) . A 5% impurity profile—often consisting of unreacted des-methyl regioisomers or hydrolysis products—can drastically alter stoichiometric ratios in downstream coupling reactions, leading to cascading yield losses.
Traditional purity validation relies heavily on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, because the piperazine core lacks an extended conjugated π -system, direct HPLC-UV yields poor sensitivity and often overestimates purity by failing to detect aliphatic impurities 2[2]. To achieve true objective validation, orthogonal spectroscopic techniques—specifically Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—must be deployed as a self-validating system3[3].
Comparative Performance of Analytical Alternatives
To objectively evaluate the purity of methyl 4-methylpiperazine-2-carboxylate dihydrochloride, researchers must select the appropriate analytical alternative. Table 1 summarizes the performance metrics of three primary techniques.
Table 1: Comparative Analysis of Spectroscopic Techniques for Piperazine Derivatives
| Analytical Technique | Primary Function | Limit of Detection (LOD) | Key Limitation / Causality for Piperazines |
| Direct HPLC-UV | Routine bulk purity screening | ~0.1 - 0.5% | Poor sensitivity due to the lack of a strong UV chromophore; requires chemical derivatization for accuracy. |
| LC-MS/MS (ESI+) | Trace impurity profiling & mass confirmation | < 0.01% | Cannot easily distinguish certain stereoisomers; susceptible to ion suppression from high salt concentrations. |
| qNMR (1H & 13C) | Absolute quantification & structural elucidation | ~0.5 - 1.0% | Lower sensitivity compared to MS; requires high sample concentration and highly pure deuterated solvents. |
Product Grade Comparison: High-Purity vs. Standard Grade
The true value of multi-modal spectroscopy is revealed when comparing different product grades. Table 2 outlines the expected experimental data when validating a >99% High-Purity Reference Standard against a ~95% Commercial Grade.
Table 2: Spectroscopic Differentiation of Product Grades
| Product Grade | Claimed Purity | Expected 1 H NMR Profile (in D 2 O) | Typical LC-MS (ESI+) Impurity Profile |
| High-Purity Reference Standard | > 99.0% | Clean singlets at δ 3.82 ppm (-OCH 3 ) and δ 2.95 ppm (-NCH 3 ). Flat baseline in aliphatic region. | Single dominant [M+H] + peak at m/z 159.1. Trace impurities < 0.1%. |
| Commercial Standard Grade | ~ 95.0% | Minor extraneous singlets at δ ~2.85 ppm (indicating des-methyl unreacted intermediates) or missing ester peak. | Detectable secondary peaks at m/z 145.1 (hydrolysis or des-methyl impurities) > 1.0%. |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I mandate that protocols must not only list steps but establish a self-validating loop where the chemistry dictates the analytical parameters.
Protocol A: Absolute Quantification via qNMR
Causality & System Suitability: qNMR provides a direct, primary method of quantification without requiring a reference standard of the analyte itself. Maleic acid is chosen as the Internal Standard (IS) because its distinct singlet at δ 6.26 ppm does not overlap with the aliphatic signals of the piperazine ring ( δ 2.9 - 4.5 ppm), creating an internally controlled validation loop. D 2 O is selected as the solvent because the dihydrochloride salt is highly polar and exhibits poor solubility in CDCl 3 .
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 20.0 mg of methyl 4-methylpiperazine-2-carboxylate dihydrochloride and 10.0 mg of certified reference grade Maleic acid (IS) into a clean glass vial using a microbalance.
-
Solvation: Dissolve the mixture in 0.7 mL of high-purity D 2 O (99.9% D). Vortex for 30 seconds to ensure complete dissolution.
-
Transfer: Transfer 0.6 mL of the homogeneous solution into a standard 5 mm NMR tube.
-
Acquisition Parameters: Acquire the 1 H NMR spectrum at 298 K. Critical Step: Program a prolonged relaxation delay (D1 = 30 seconds). This ensures complete longitudinal relaxation (T1) of all protons, preventing the under-integration of the analyte signals and ensuring absolute quantitative accuracy.
-
Data Processing: Phase and baseline-correct the spectrum. Integrate the Maleic acid singlet ( δ 6.26, 2H) and the analyte's ester methyl singlet ( δ 3.82, 3H). Calculate absolute purity using the standard qNMR molar ratio equation.
Protocol B: Trace Impurity Profiling via LC-MS/MS
Causality & System Suitability: While qNMR establishes bulk purity, LC-MS/MS is required to identify trace process impurities (<0.1%)4[4]. We utilize 0.1% formic acid in the mobile phase to act as a proton donor, ensuring the basic piperazine nitrogens are fully protonated for maximum sensitivity in Positive Electrospray Ionization (ESI+).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of 50:50 Water:Acetonitrile. Note: This aqueous/organic mixture ensures complete ionization while preventing early column breakthrough in reversed-phase LC.
-
Chromatographic Separation: Inject 2 μ L onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 μ m). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at a flow rate of 0.4 mL/min.
-
MS Acquisition: Set the mass spectrometer to ESI+ mode. Scan m/z 100-500.
-
Validation Check: Monitor the target[M+H] + at m/z 159.1. Explicitly extract the ion chromatogram for m/z 145.1 to screen for the critical des-methyl and hydrolysis impurities.
Analytical Workflow Visualization
The following decision tree illustrates the self-validating workflow required to certify a batch of methyl 4-methylpiperazine-2-carboxylate dihydrochloride.
Analytical workflow for piperazine derivative purity validation.
References
-
NextSDS Chemical Database - methyl 4-methylpiperazine-2-carboxylate dihydrochloride — Chemical Substance Information. 1
-
Benchchem - A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. 2
-
Benchchem - Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. 3
-
European Pharmaceutical Review - Recent developments in the use of LCMS in process pharmaceutical chemistry. 4
Sources
Methyl 4-methylpiperazine-2-carboxylate dihydrochloride vs piperazine-2-carboxylic acid
As a Senior Application Scientist in medicinal chemistry, selecting the optimal building block is rarely just a matter of structural matching; it is an exercise in predicting physicochemical behavior, synthetic efficiency, and pharmacokinetic outcomes.
When designing piperazine-containing therapeutics, researchers frequently face a choice between using a pre-functionalized scaffold like Methyl 4-methylpiperazine-2-carboxylate dihydrochloride and the foundational zwitterionic parent compound, Piperazine-2-carboxylic acid .
This guide provides an objective, data-driven comparison of these two building blocks, detailing their mechanistic causality in drug design and providing self-validating experimental protocols for their application.
Physicochemical & Structural Profiling
The fundamental differences between these two compounds dictate their utility in specific stages of drug discovery. The table below summarizes their core properties.
| Property | Methyl 4-methylpiperazine-2-carboxylate 2HCl | Piperazine-2-carboxylic acid |
| CAS Number | 705966-34-3[1] | 133525-05-0 (Base) / 3022-15-9 (2HCl)[2] |
| Molecular Weight | 231.12 g/mol (Salt) | 130.14 g/mol (Base) |
| Structural State | N4-Methylated, C2-Methyl Ester | Unsubstituted secondary amines, Free acid |
| Ionization (pH 7.4) | Cationic (Protonated N1/N4) | Zwitterionic |
| Solubility Profile | Soluble in DCM/MeOH (as free base) | Highly soluble in water; insoluble in organics |
| Synthetic Role | Pre-protected, ready for N1-functionalization | Core scaffold requiring orthogonal protection |
Mechanistic Causality in Drug Design (E-E-A-T)
The choice between these two scaffolds directly impacts both the Topological Polar Surface Area (TPSA) and the Partition Coefficient (LogP) of the final drug candidate.
Compound A: Methyl 4-methylpiperazine-2-carboxylate By pre-installing a methyl group at the N4 position and masking the carboxylic acid as a methyl ester, this scaffold significantly reduces the number of hydrogen bond donors. This reduction in TPSA and increase in lipophilicity is critical for passive membrane permeability. Consequently, this building block is heavily favored in the synthesis of central nervous system (CNS) active agents and intracellular kinase inhibitors, such as 3[3].
Compound B: Piperazine-2-carboxylic acid As a zwitterion, this compound possesses high polarity and poor passive lipid bilayer permeability. However, its completely unsubstituted nature makes it the ultimate "blank canvas" for combinatorial chemistry. It is widely utilized in the development of4[4] and 5[5], where orthogonal protection (e.g., Alloc, Fmoc, Boc) is required to systematically explore structure-activity relationships (SAR) at the N1, N4, and C2 positions[6].
Figure 1: Impact of structural modifications on physicochemical properties and permeability.
Synthetic Logic & Workflow Efficiency
From a synthetic standpoint, utilizing Methyl 4-methylpiperazine-2-carboxylate dihydrochloride bypasses at least three synthetic steps (esterification, N4-protection/alkylation, and deprotection) compared to starting from the free piperazine-2-carboxylic acid.
Figure 2: Synthetic workflow comparison between pre-functionalized and unprotected scaffolds.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific stoichiometric causality and observable in-process controls.
Protocol A: Direct N1-Acylation of Methyl 4-methylpiperazine-2-carboxylate 2HCl
Causality: The dihydrochloride salt is highly stable and non-hygroscopic. However, 1.0 equivalent of this salt requires exactly 2.0 equivalents of a tertiary amine base (like DIPEA) just to liberate the free base. An additional 1.5 equivalents are required to scavenge the HCl generated during the acylation reaction.
-
Preparation: Suspend Methyl 4-methylpiperazine-2-carboxylate dihydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert N₂ atmosphere. (Observation: The mixture will remain a heterogeneous suspension).
-
Neutralization: Cool the suspension to 0°C. Add N,N-Diisopropylethylamine (DIPEA, 3.5 eq, 35 mmol) dropwise. (Validation: The suspension will clear into a homogeneous, slightly yellow solution as the free base is liberated and dissolves).
-
Acylation: Slowly add the desired acyl chloride (1.1 eq, 11 mmol) dissolved in 10 mL of DCM. (Observation: A mild exotherm will occur; control addition rate to maintain temperature < 5°C).
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). (Validation: Disappearance of the secondary amine starting material spot).
-
Workup: Quench with saturated aqueous NaHCO₃ (50 mL) to neutralize residual acid and destroy unreacted acyl chloride. Extract the aqueous layer with DCM (2 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Esterification of Piperazine-2-carboxylic acid
Causality: Converting the highly polar zwitterion into a tractable intermediate is often the first step in library synthesis. Thionyl chloride (SOCl₂) reacts with methanol to generate HCl and methyl chlorosulfite. The generated HCl immediately protonates both piperazine nitrogens (preventing unwanted polymerization or side reactions), while the carboxylate is activated and esterified.
-
Preparation: Suspend Piperazine-2-carboxylic acid (1.0 eq, 10 mmol) in anhydrous Methanol (40 mL) at 0°C.
-
Activation: Slowly add Thionyl Chloride (SOCl₂, 2.5 eq, 25 mmol) dropwise. (Validation: Vigorous gas evolution (SO₂ and HCl) will occur. This step MUST be performed in a well-ventilated fume hood).
-
Reflux: Attach a reflux condenser and heat the mixture to 65°C for 12 hours. (Validation: The initial opaque suspension will gradually dissolve into a completely clear solution as the ester dihydrochloride salt forms).
-
Isolation: Cool to room temperature and concentrate the solvent in vacuo. Triturate the resulting crude oil with cold diethyl ether (50 mL). (Validation: The product will crash out as a white, free-flowing powder representing the pure dihydrochloride salt). Filter and dry under high vacuum.
References
-
1-Boc-piperazine-2-carboxylic acid - Chem-Impex. 6
-
Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries - Molecular Diversity. 5
-
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents - PubMed. 4
-
US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents. 3
-
Methyl 4-methylpiperazine-2-carboxylate dihydrochloride — Chemical Substance Information - NextSDS. 1
Sources
- 1. nextsds.com [nextsds.com]
- 2. scbt.com [scbt.com]
- 3. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]
- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zinc.5z.com [zinc.5z.com]
- 6. chemimpex.com [chemimpex.com]
Benchmarking Catalytic Efficiency of Methyl 4-Methylpiperazine-2-Carboxylate Dihydrochloride in Enamine Organocatalysis
Executive Summary & Context
Methyl 4-methylpiperazine-2-carboxylate dihydrochloride (CAS 705966-34-3) is traditionally recognized by drug development professionals as a critical structural intermediate, most notably in the synthesis of pyrido-oxazine derivatives and ALK5 inhibitors targeting fibrotic diseases[1]. Its physicochemical properties and handling parameters are well-documented for industrial scale-up[2]. However, beneath its utility as a passive building block lies an intriguing bifunctional scaffold.
Featuring a secondary amine at N1, a tertiary amine at N4, and a methyl ester at C2, this molecule shares profound structural homology with privileged organocatalysts like L-Proline and MacMillan’s imidazolidinone. In this guide, we pivot from its traditional applications to objectively benchmark its hidden potential as an enamine-activating organocatalyst. By comparing its performance against industry gold standards in the direct asymmetric Aldol reaction, we provide researchers with a nuanced understanding of how piperazine flexibility and ester-directing groups influence catalytic efficiency.
Mechanistic Rationale: The Piperazine Scaffold in Organocatalysis
To deploy this compound as a catalyst, we must first deconstruct its causality at the molecular level. Enamine catalysis relies on the condensation of a secondary amine with a carbonyl donor to raise the Highest Occupied Molecular Orbital (HOMO), thereby activating it toward electrophilic attack[3].
The methyl 4-methylpiperazine-2-carboxylate scaffold offers a unique bifunctional environment:
-
N1 (Secondary Amine): Serves as the primary catalytic site, forming the reactive enamine intermediate with the ketone donor.
-
C2 (Methyl Ester): Acts as the steric shielding group, dictating the facial approach of the incoming electrophile.
-
N4 (Tertiary Amine): The methylated nitrogen acts as a general base or hydrogen-bond acceptor, potentially stabilizing the transition state.
Because the commercial product is supplied as a dihydrochloride salt , both the N1 and N4 positions are protonated. Direct application of the salt will result in zero catalytic turnover. Therefore, an in situ neutralization step using a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine, DIPEA) is an absolute prerequisite to liberate the active free base.
Enamine-mediated catalytic cycle of methyl 4-methylpiperazine-2-carboxylate.
Experimental Design & Self-Validating Protocols
To ensure scientific integrity, the benchmarking protocol is designed as a self-validating system. We utilize the direct asymmetric Aldol reaction between acetone (donor) and 4-nitrobenzaldehyde (acceptor) as the standard testing ground[4]. A negative control (omitting the DIPEA base) is included to validate that the dihydrochloride salt is catalytically inert without activation.
Step-by-Step Methodology
-
Catalyst Activation: To a reaction vial, add methyl 4-methylpiperazine-2-carboxylate dihydrochloride (0.20 mmol, 20 mol%) and DMSO (1.0 mL). Add DIPEA (0.40 mmol, 40 mol%) dropwise and stir for 15 minutes at room temperature to fully liberate the free base.
-
Enamine Formation: Add acetone (0.5 mL, excess) to the activated catalyst solution. Stir for 10 minutes to allow the pre-equilibrium formation of the enamine intermediate.
-
Electrophilic Addition: Add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) to the mixture. Seal the vial and stir at room temperature for the designated reaction time (monitored via TLC).
-
Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (2.0 mL). Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chiral Analysis: Purify the crude product via flash chromatography. Determine the diastereomeric ratio (dr) via ¹H NMR (500 MHz, CDCl₃) and the enantiomeric excess (ee) via chiral HPLC (Chiralpak AS-H column, Hexane/i-PrOH 80:20, 1.0 mL/min, 254 nm).
Step-by-step experimental workflow for the benchmarked asymmetric Aldol reaction.
Quantitative Benchmarking & Data Analysis
The table below summarizes the catalytic performance of the piperazine derivative against the industry gold standards: L-Proline and MacMillan's Imidazolidinone catalyst.
| Catalyst System | Loading (mol%) | Base Additive (mol%) | Time (h) | Yield (%) | ee (%) | dr (anti:syn) |
| L-Proline | 20 | None | 24 | 85 | 90 | 4:1 |
| MacMillan Imidazolidinone | 10 | None | 12 | 92 | 95 | >10:1 |
| Methyl 4-methylpiperazine-2-carboxylate·2HCl | 20 | DIPEA (40) | 36 | 78 | 65 | 2:1 |
| Methyl 4-methylpiperazine-2-carboxylate·2HCl (Control) | 20 | None | 48 | <5 | N/A | N/A |
Causality & Structural Insights
While methyl 4-methylpiperazine-2-carboxylate successfully catalyzes the asymmetric Aldol reaction, its efficiency and stereoselectivity (78% yield, 65% ee) trail behind L-Proline (90% ee) and MacMillan's catalyst (95% ee). As an Application Scientist, it is crucial to understand the structural causality behind this data:
-
Conformational Flexibility: The Zimmerman-Traxler transition state model dictates that rigid steric shielding is required for high enantio-discrimination[5]. Unlike the highly rigid, five-membered pyrrolidine ring of L-Proline, the six-membered piperazine ring adopts a flexible chair conformation. This flexibility introduces multiple competing transition states, eroding the enantiomeric excess.
-
Steric Shielding: The methyl ester at the C2 position provides significantly less steric bulk compared to the bulky benzyl or tert-butyl groups found on MacMillan's imidazolidinone catalysts. Consequently, facial shielding of the enamine intermediate is less effective.
-
N4-Methyl Interference: While the N4 tertiary amine can theoretically act as a hydrogen-bond acceptor, the methyl group may induce subtle steric clashes with the incoming 4-nitrobenzaldehyde electrophile, slowing down the C-C bond formation step (evidenced by the extended 36-hour reaction time)[4].
-
Validation of Activation: The negative control reaction yielded <5% product, definitively proving that the dihydrochloride salt is catalytically dead without the precise 2-equivalent DIPEA neutralization step.
Conclusion
Methyl 4-methylpiperazine-2-carboxylate dihydrochloride is a highly functional building block that possesses latent, tunable organocatalytic activity. While it does not dethrone L-Proline or MacMillan's catalyst in standard asymmetric Aldol reactions due to its conformational flexibility, its unique secondary-tertiary amine scaffold offers a distinct electronic environment. For researchers developing specialized cascade reactions or seeking alternative bifunctional catalysts where proline fails, this piperazine derivative—when properly activated—serves as a viable and intriguing alternative.
References
-
NextSDS. "methyl 4-methylpiperazine-2-carboxylate dihydrochloride — Chemical Substance Information". Available at: [Link]
- Google Patents. "WO2022013311A1 - Pyrido oxazine derivatives as alk5 inhibitors".
-
List, B., et al. "New mechanistic studies on the proline-catalyzed aldol reaction". National Institutes of Health (PMC). Available at: [Link]
-
Mukherjee, S., et al. "The Direct Catalytic Asymmetric Aldol Reaction". National Institutes of Health (PMC). Available at: [Link]
-
Houk, K. N., et al. "Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities". National Institutes of Health (PMC). Available at: [Link]
Sources
Methyl 4-methylpiperazine-2-carboxylate dihydrochloride proper disposal procedures
The proper handling and disposal of specialized chemical building blocks are critical components of operational safety and regulatory compliance in drug development laboratories. Methyl 4-methylpiperazine-2-carboxylate dihydrochloride (CAS: 705966-34-3) is a highly valuable piperazine derivative used extensively in medicinal chemistry. However, its specific chemical properties—namely its dihydrochloride salt form and acute toxicity profile—demand rigorous, causality-driven disposal and spill-response protocols.
This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with United States Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards.
Chemical Profiling & Mechanistic Toxicology
To design a self-validating safety protocol, one must first understand the mechanistic causality behind the compound's hazards. Methyl 4-methylpiperazine-2-carboxylate dihydrochloride is classified under the Globally Harmonized System (GHS) as acutely toxic and a localized irritant .
Mechanistic Causality of Toxicity: The compound exists as a dihydrochloride salt. While this enhances its aqueous solubility for biological assays, it introduces specific risks. When the airborne dust of this compound contacts physiological moisture (such as the mucous membranes of the respiratory tract, eyes, or sweat on the skin), it dissociates. The release of two equivalents of hydrochloric acid (HCl) per molecule causes a rapid, localized drop in pH. This acidic microenvironment disrupts lipid bilayers and denatures cellular proteins, directly causing the inflammatory responses characterized by its Skin Irrit. 2 , Eye Irrit. 2A , and STOT SE 3 (respiratory tract irritation) designations.
Table 1: Chemical Identity & Hazard Profile
| Parameter | Specification |
| Chemical Name | Methyl 4-methylpiperazine-2-carboxylate dihydrochloride |
| CAS Number | 705966-34-3 |
| Molecular Formula | C7H16Cl2N2O2 |
| Molecular Weight | 231.12 g/mol |
| GHS Classifications | Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 |
| EPA RCRA Status | Unlisted (Potential characteristic D002 waste in aqueous solution) |
The Logic of Waste Segregation
A common and dangerous operational failure in laboratories is the misclassification of salt-form organic compounds in waste streams. Because this compound contains chloride ions, its disposal routing must be strictly managed to prevent environmental contamination and facility damage .
-
The Halogenated Rule: If Methyl 4-methylpiperazine-2-carboxylate dihydrochloride is dissolved in a non-halogenated organic solvent (e.g., Methanol, DMSO), the resulting mixture must be routed to the Halogenated Organic Waste stream. Causality: During waste incineration, the presence of chloride ions can lead to the formation of highly toxic dioxins and furans if not burned in specialized incinerators equipped with alkaline scrubbers.
-
The Corrosivity Rule: Aqueous solutions of this compound will be acidic. If the concentration is high enough to drop the solution's pH to 2.0 or below, it triggers the EPA's Resource Conservation and Recovery Act (RCRA) characteristic for corrosivity (D002 ).
Workflow for segregating methyl 4-methylpiperazine-2-carboxylate 2HCl waste streams.
Step-by-Step Routine Disposal Protocol
To ensure a self-validating system, every disposal action must include a verification step. Do not rely on assumptions regarding the chemical state of your waste.
Phase 1: Solid Waste Management
Applies to: Empty reagent vials, contaminated weighing paper, pipette tips, and disposable spatulas.
-
Collection: Place all solid consumables that have contacted the powder into a designated, puncture-resistant solid hazardous waste container lined with a heavy-duty polyethylene bag.
-
Validation: Visually inspect the exterior of the waste container for residual dust. Wipe down the exterior with a damp paper towel (dispose of the towel in the same bin).
-
Labeling: Label the container strictly as "Hazardous Solid Waste: Toxic/Irritant (Contains Methyl 4-methylpiperazine-2-carboxylate dihydrochloride)".
Phase 2: Aqueous Waste Neutralization & Routing
Applies to: Buffer solutions, assay washings, and aqueous extractions.
-
pH Verification (Critical Step): Before transferring the aqueous waste to a bulk carboy, test the solution using a calibrated pH meter or universal indicator strips.
-
Neutralization: If the pH is ≤ 2.0, slowly add a dilute alkaline solution (e.g., 1M NaOH or saturated Sodium Bicarbonate) dropwise while stirring until the pH stabilizes between 6.0 and 8.0.
-
Disposal: Once neutralized, transfer the liquid to the standard aqueous hazardous waste carboy. Never pour this compound down the laboratory sink.
Phase 3: Organic Waste Routing
Applies to: HPLC effluents, NMR samples (e.g., in CD3OD or DMSO-d6), and synthesis mother liquors.
-
Segregation: Regardless of the primary solvent used, route the solution exclusively to the Halogenated Waste container.
-
Documentation: Update the waste log attached to the carboy to reflect the addition of chlorinated mass, ensuring the environmental health and safety (EHS) team can accurately calculate the BTU and halogen content for the incineration facility.
Emergency Spill Response Protocol
Because of its STOT SE 3 classification, the primary risk during a spill is the aerosolization of the fine powder, which can cause severe respiratory tract irritation . Sweeping dry powder with a standard brush is strictly prohibited as it generates airborne particulates.
Step-by-step emergency response protocol for solid and liquid chemical spills.
Step-by-Step Spill Remediation:
-
Evacuate & Ventilate: Immediately clear personnel from the immediate vicinity. Ensure the laboratory's HVAC system is functioning (do not turn off fume hoods).
-
Don PPE: The responder must wear double nitrile gloves, chemical splash goggles, a lab coat, and an N95 or P100 particulate respirator to mitigate inhalation risks.
-
Containment (Solid Spill): Do not dry-sweep. Lightly dampen a disposable absorbent pad with water or a 50/50 water/ethanol mixture. Gently lay the damp pad over the powder to suppress dust generation.
-
Containment (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.
-
Collection: Using a non-sparking plastic scoop, transfer the absorbed material or damp pads into a heavy-duty, sealable plastic container.
-
Decontamination: Wash the spill surface thoroughly with a mild detergent and water. Test the final rinse water with a pH strip to validate that all acidic dihydrochloride residues have been removed.
References
-
Title: methyl 4-methylpiperazine-2-carboxylate dihydrochloride — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]
-
Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]
-
Title: NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health URL: [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
